Chemical structure and properties of 5-(Azetidin-3-yloxy)-2-fluorophenol
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-(Azetidin-3-yloxy)-2-fluorophenol (CAS 2270911-18-5). This document is structured for researchers and dru...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-(Azetidin-3-yloxy)-2-fluorophenol (CAS 2270911-18-5). This document is structured for researchers and drug discovery professionals, focusing on the compound's utility as a high-value scaffold for optimizing physicochemical properties in lead compounds.[1]
5-(Azetidin-3-yloxy)-2-fluorophenol is a bifunctional heterocyclic building block characterized by a central benzene ring substituted with a fluorine atom, a phenolic hydroxyl group, and a 3-oxy-azetidine moiety.[1][2][3] This specific substitution pattern (2-fluoro, 5-substituent) is strategically valuable in medicinal chemistry for modulating metabolic stability and acidity.[3]
Chemical Identity
Property
Data
CAS Number
2270911-18-5
IUPAC Name
5-(Azetidin-3-yloxy)-2-fluorophenol
Molecular Formula
CHFNO
Molecular Weight
183.18 g/mol
SMILES
OC1=C(F)C=CC(OC2CNC2)=C1
Appearance
Off-white to pale yellow solid (typically supplied as HCl or TFA salt)
Physicochemical Profile
The compound exhibits amphoteric nature due to the presence of an acidic phenol and a basic secondary amine (azetidine).
Acidic Center (Phenol): The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), lowering the pK
of the phenolic hydroxyl group compared to unsubstituted phenol (approx.[2][3] pK ~8.5 vs. 10). This increases hydrogen bond donor (HBD) acidity.
Basic Center (Azetidine): The azetidine nitrogen typically has a pK
of ~11.0. In physiological conditions (pH 7.4), the amine is predominantly protonated.
Lipophilicity (LogP): The azetidine ring significantly lowers the LogP relative to larger saturated heterocycles (like piperidine), enhancing aqueous solubility—a critical parameter in Fragment-Based Drug Discovery (FBDD).
Synthetic Methodologies[1][2][4][8][9]
The synthesis of 5-(Azetidin-3-yloxy)-2-fluorophenol requires careful orchestration of protecting groups to prevent polymerization of the strained azetidine ring and to ensure regioselectivity.[1][2][3]
Retrosynthetic Analysis
The most robust route involves the coupling of an N-protected 3-hydroxyazetidine with a suitable fluorobenzene precursor.[1] Two primary pathways are field-proven:
S
Ar Approach: Nucleophilic aromatic substitution on a fluoro-nitrobenzene derivative, followed by reduction and diazotization (less common for phenols).
Mitsunobu/Etherification Approach (Recommended): Direct coupling of N-Boc-3-hydroxyazetidine with a protected resorcinol derivative or via S
Ar on a fluoro-bromo-nitrobenzene followed by functional group interconversion.[1][2][3]
Protocol: Optimized Synthetic Route
The following workflow describes a scalable synthesis starting from 5-bromo-2-fluorophenol and 1-Boc-3-hydroxyazetidine .
Figure 1: Palladium-catalyzed cross-coupling strategy for the synthesis of the target ether.
This scaffold is a "privileged structure" in modern drug design, particularly for kinase inhibitors and GPCR ligands. Its value lies in three key properties:
The "Fluorine Effect" on Metabolism
The fluorine atom at the C2 position (ortho to the phenol) serves two roles:
Metabolic Blockade: It blocks the position most susceptible to Phase I metabolic oxidation (hydroxylation) on the electron-rich phenol ring.[1]
pKa Modulation: It lowers the pKa of the phenol, strengthening its ability to serve as a hydrogen bond donor in the enzyme active site (e.g., interacting with the hinge region of a kinase).
Azetidine as a Solubility Enhancer
Replacing a standard piperidine or pyrrolidine ring with an azetidine (4-membered ring) often improves the Lipophilic Efficiency (LipE) .[2]
Vector Reduction: The sp
character and smaller size reduce the hydrophobic surface area.
Basic pKa: The high basicity of the azetidine nitrogen ensures it remains protonated at physiological pH, aiding solubility without the steric bulk of larger amines.
Structural Rigidity
The 3-oxy-azetidine linkage provides a rigid vector that projects the amine into a specific region of the binding pocket, reducing the entropic penalty upon binding compared to flexible alkyl chains.[1][3]
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how this fragment integrates into a larger drug molecule (e.g., a kinase inhibitor).
Figure 2: Pharmacophoric contribution of the 5-(Azetidin-3-yloxy)-2-fluorophenol fragment.[1][2][3]
Handling & Safety Protocols
As a research chemical, 5-(Azetidin-3-yloxy)-2-fluorophenol should be handled with standard precautions for bioactive amines and phenols.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base may be sensitive to CO
(carbamate formation); salt forms are stable.
Hazards:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Solubility: Soluble in DMSO, Methanol, and Water (if salt form). Poor solubility in non-polar solvents (Hexane).
References
PubChem Compound Summary. (2025). Azetidine Derivatives and Properties. National Library of Medicine.[4] Link
Chemsrc. (2025).[5][6] CAS 2270911-18-5 Entry: 5-(Azetidin-3-yloxy)-2-fluorophenol.[1][2][3][7][8] Link
Bide Pharmatech. (2025). Product Analysis: 5-(Azetidin-3-yloxy)-2-fluorophenol. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[2][3]
Therapeutic potential of 5-(Azetidin-3-yloxy)-2-fluorophenol in drug discovery
An In-Depth Technical Guide to the Therapeutic Potential of 5-(Azetidin-3-yloxy)-2-fluorophenol in Drug Discovery This guide provides a comprehensive framework for the exploration of 5-(Azetidin-3-yloxy)-2-fluorophenol,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Therapeutic Potential of 5-(Azetidin-3-yloxy)-2-fluorophenol in Drug Discovery
This guide provides a comprehensive framework for the exploration of 5-(Azetidin-3-yloxy)-2-fluorophenol, a novel chemical entity with significant therapeutic potential. By dissecting its constituent parts—the privileged azetidine scaffold and the bio-enhancing 2-fluorophenol moiety—we will lay out a strategic roadmap for its synthesis, characterization, and evaluation as a potential drug candidate. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing next-generation therapeutics.
Introduction: The Rationale for a Novel Scaffold
In the landscape of medicinal chemistry, the assembly of validated pharmacophores into novel molecular architectures is a cornerstone of innovation. The azetidine ring, a four-membered nitrogen-containing heterocycle, is recognized as a "privileged" scaffold. Its inherent ring strain and well-defined three-dimensional geometry provide unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1][2] Numerous FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to achieve superior therapeutic outcomes.[1]
The 2-fluorophenol fragment is equally compelling. The introduction of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins through favorable electrostatic interactions.[3][4][5]
The strategic combination of these two fragments in 5-(Azetidin-3-yloxy)-2-fluorophenol presents a compelling hypothesis: a novel molecule with the potential for enhanced potency, selectivity, and drug-like properties, worthy of a comprehensive discovery and development campaign.
Synthetic Strategy and Characterization
The first critical step is the viable synthesis of the target compound. A logical and efficient route is paramount for producing the quantities required for biological evaluation and subsequent analog synthesis for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
A plausible and efficient approach to 5-(Azetidin-3-yloxy)-2-fluorophenol is a Williamson ether synthesis, a robust and well-documented method for forming ether linkages.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Boc-3-((2-fluoro-5-nitrophenyl)oxy)azetidine
To a solution of 1-Boc-azetidin-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
Allow the mixture to stir at 0°C for 30 minutes.
Add a solution of 2-fluoro-5-nitrophenol (1.1 eq) in THF dropwise.
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
Quench the reaction carefully with saturated aqueous NH4Cl solution and extract with ethyl acetate.
The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.
Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired ether.
Causality: This standard Williamson ether synthesis is chosen for its high reliability in forming aryl ethers. The Boc-protecting group on the azetidine nitrogen prevents N-arylation and can be removed under mild acidic conditions in the final step.[6]
Subsequent Steps: The subsequent reduction of the nitro group, diazotization followed by hydrolysis to install the phenol, and final Boc deprotection are standard, well-established transformations in organic synthesis. Each intermediate would be fully characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to the next step.
Physicochemical and ADMET Profiling
Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical to minimize late-stage attrition in drug development.[7][8] A combination of in silico predictions and in vitro assays provides a foundational understanding of the molecule's drug-like potential.
In Silico (Computational) Prediction
Before embarking on extensive laboratory work, computational models can provide rapid and cost-effective predictions of key physicochemical properties.[][10]
Table 1: Predicted Physicochemical Properties of 5-(Azetidin-3-yloxy)-2-fluorophenol
Property
Predicted Value
Importance in Drug Discovery
Molecular Weight (MW)
~197.2 g/mol
Adherence to Lipinski's Rule of Five (<500)
logP (Lipophilicity)
1.5 - 2.5
Influences solubility, permeability, and target binding
Topological Polar Surface Area (TPSA)
~55 Ų
Predicts membrane permeability and BBB penetration
Hydrogen Bond Donors
2
Affects solubility and target binding interactions
Hydrogen Bond Acceptors
3
Affects solubility and target binding interactions
pKa (basic)
8.5 - 9.5
Influences solubility and ionization state at physiological pH
pKa (acidic)
9.0 - 10.0
Influences solubility and ionization state at physiological pH
Rationale: These parameters, often collectively referred to as "Lipinski's Rule of Five," are empirical rules to evaluate the druglikeness of a compound and its likelihood of being orally active in humans.[11]
In Vitro ADMET Assays
Experimental validation of the predicted properties is essential. The following assays represent a standard initial screening panel.
Protocol: Kinetic Solubility Assay
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
Add a small volume (e.g., 2 µL) of the stock solution to a 96-well plate containing aqueous buffer at various pH values (e.g., pH 5.0, 6.2, 7.4).
Incubate the plate at room temperature with shaking for 2 hours.
Measure the turbidity of each well using a nephelometer or plate reader.
Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant by LC-MS/MS.
Self-Validation: The use of multiple pH conditions mimics different physiological environments (e.g., stomach, intestine, blood) and provides a more comprehensive solubility profile. A reference compound with known solubility should be run in parallel as a positive control.
A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., dodecane with lecithin).
The donor wells are filled with a buffered solution of the test compound.
The filter plate is placed into a 96-well acceptor plate containing buffer.
The "sandwich" is incubated for 4-16 hours.
The concentration of the compound in both the donor and acceptor wells is quantified by UV-Vis spectroscopy or LC-MS/MS.
Causality: PAMPA is a high-throughput, non-cell-based assay that provides a first pass on a compound's ability to permeate membranes via passive diffusion, a key component of oral absorption.[12]
Biological Evaluation: A Tiered Screening Approach
Based on the broad pharmacological potential of azetidine derivatives, a tiered screening approach is logical to efficiently identify the most promising therapeutic area for 5-(Azetidin-3-yloxy)-2-fluorophenol.[1][13]
Caption: A tiered approach for biological screening.
Tier 1: Broad Phenotypic Screening
Hypothesis : The combination of the azetidine and fluorophenol motifs may confer activity in oncology, infectious disease, or CNS disorders.
Seed various human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) into 96-well plates at an appropriate density (5,000-10,000 cells/well) and allow them to adhere overnight.
Treat the cells with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM) for 72 hours.
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
Remove the media and dissolve the formazan crystals in DMSO.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Trustworthiness: This is a standardized, robust colorimetric assay widely used to measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation. Including a standard-of-care chemotherapy agent (e.g., Doxorubicin) provides a benchmark for activity.[14]
Perform a serial two-fold dilution of the test compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.
Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) standardized to a 0.5 McFarland turbidity, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Incubate the plates at 37°C for 18-24 hours.
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality: This broth microdilution method is the gold standard for determining the in vitro potency of an antimicrobial agent. It directly measures the concentration required to inhibit growth, providing a clear and quantifiable endpoint.
Tier 2: Mechanism of Action & Potency
If significant activity ("a hit") is observed in a Tier 1 screen, the next step is to understand how the compound works and to confirm its potency. For example, if the compound shows potent anticancer activity, a potential mechanism could be the inhibition of a signaling pathway commonly dysregulated in cancer. Azetidine derivatives have been identified as inhibitors of the STAT3 pathway.[14]
Caption: Hypothetical inhibition of the JAK-STAT3 signaling pathway.
Protocol: Western Blot for STAT3 Phosphorylation
Culture a relevant cancer cell line (e.g., one with constitutively active STAT3) and treat with the test compound at various concentrations for a defined period (e.g., 2-6 hours).
Lyse the cells and quantify the total protein concentration.
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane and probe with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
Wash and incubate with HRP-conjugated secondary antibodies.
Detect the signal using a chemiluminescence substrate and imaging system.
Rationale: This experiment directly assesses whether the compound inhibits the activation of a key protein in the target pathway. A reduction in the p-STAT3/total STAT3 ratio would provide strong evidence for on-target activity.
In Vivo Evaluation
Positive in vitro results must be translated to an in vivo setting to assess efficacy and safety in a whole organism.[16] The choice of model is dictated by the results of the Tier 2 screening.
Immuno-compromised mice (e.g., NOD-SCID or nude mice) are subcutaneously implanted with a human cancer cell line that was sensitive to the compound in vitro.
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
Animals are randomized into vehicle control and treatment groups.
The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels on a defined schedule (e.g., daily for 21 days).
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
At the end of the study, tumors are excised and weighed. Efficacy is determined by the percent tumor growth inhibition (%TGI).
Trustworthiness: The xenograft model is a widely accepted standard for evaluating the in vivo efficacy of anticancer agents.[18] It provides crucial data on whether the compound can achieve sufficient exposure at the tumor site to exert an anti-proliferative effect in a complex biological system.
Conclusion and Future Directions
This guide has outlined a comprehensive, hypothesis-driven strategy for the systematic evaluation of 5-(Azetidin-3-yloxy)-2-fluorophenol . By progressing through a logical sequence of synthesis, physicochemical profiling, tiered biological screening, and in vivo validation, a robust data package can be generated to support its potential as a therapeutic candidate. Positive outcomes from this workflow would trigger further lead optimization, where analogs are synthesized to improve potency and ADMET properties, and more extensive preclinical toxicology studies would be initiated to fully characterize its safety profile before consideration for clinical development. The novel scaffold presented here represents a promising starting point for the discovery of a next-generation therapeutic agent.
References
Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. Available at: [Link]
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Pharmaron. Available at: [Link]
Charles River Laboratories. (2023). In Vivo Oncology Models for Drug Discovery. Charles River Laboratories. Available at: [Link]
Various Authors. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]
Peterson, R. T., & Link, C. D. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. Available at: [Link]
Londhe, S. G., et al. (2024). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. National Center for Biotechnology Information. Available at: [Link]
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available at: [Link]
PathFinder. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. PathFinder. Available at: [Link]
Gleeson, M. P., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. ACS Publications. Available at: [Link]
van de Waterbeemd, H., & Gifford, E. (2003). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Nature Reviews Drug Discovery. Available at: [Link]
Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. Available at: [Link]
Ekins, S., & Nikolsky, Y. (2010). Predictive ADMET: Integrative Approaches in Drug Discovery and Development. ResearchGate. Available at: [Link]
Mousseau, J. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. Available at: [Link]
Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Cure Rare Disease. Available at: [Link]
Infinix Bio. (2026). Understanding Assay Protocol Design: Key Components for Successful Drug Development. Infinix Bio. Available at: [Link]
Various Authors. (n.d.). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. National Center for Biotechnology Information. Available at: [Link]
Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Digital Chemistry. Available at: [Link]
Elsevier. (2025). Azetidine Synthesis. Elsevier. Available at: [Link]
BHSAI. (n.d.). Predictive ADMET Modeling. BHSAI. Available at: [Link]
Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Center for Biotechnology Information. Available at: [Link]
Wang, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
Ombito, J. O., & Singh, G. S. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]
Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide. Available at: [Link]
Ghasemi, F., & Ghafouri, R. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
Sparrow Chemical. (n.d.). Fluorophenol Series. Sparrow Chemical. Available at: [Link]
Al-Mugren, K. S., et al. (2025). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI. Available at: [Link]
Wujec, M., & Bojanic, F. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. Available at: [Link]
Ghasemi, F., & Ghafouri, R. (2025). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. ResearchGate. Available at: [Link]
Literature review of azetidinyl-fluorophenol ether derivatives
Executive Summary The azetidinyl-fluorophenol ether scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of G-Protein Coupled Receptor (GPCR) modulators. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The azetidinyl-fluorophenol ether scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of G-Protein Coupled Receptor (GPCR) modulators. This guide analyzes the synergistic integration of the azetidine ring —a conformationally restricted, four-membered nitrogen heterocycle—with a fluorophenol ether moiety.
This specific architecture is most notably validated in the development of Sphingosine-1-Phosphate (S1P) receptor modulators (e.g., second-generation immunomodulators for Multiple Sclerosis).[1] The azetidine core provides a rigid vector for amine positioning, reducing entropic penalties upon binding, while the fluorophenol ether tail optimizes lipophilicity (
) and blocks metabolic oxidation at the para-position, significantly enhancing in vivo half-life ().[1]
Molecular Architecture & SAR Logic
The Azetidine Core: Geometric & Electronic Control
Unlike flexible pyrrolidine or piperidine analogs, the azetidine ring introduces significant ring strain (~25 kcal/mol) and distinct puckering geometry.[1]
Vectorial Rigidity: The C3-substitution pattern on azetidine directs substituents into a precise vector, critical for accessing deep hydrophobic pockets in GPCRs (e.g., the S1P1 orthosteric site).[1]
Basicity Modulation: The azetidine nitrogen is generally less basic (
) than pyrrolidine ().[1] This reduction is crucial for oral bioavailability, improving permeation by increasing the fraction of uncharged species at physiological pH.
The Fluorophenol Ether: Metabolic & Physicochemical Tuning
The ether linkage serves as a flexible hinge, while the fluorinated phenyl ring addresses two liabilities:
Metabolic Blocking: The fluorine atom (typically para or ortho) prevents Cytochrome P450-mediated hydroxylation, a common clearance pathway for phenyl ethers.[1]
Lipophilic Efficiency (LipE): Fluorine increases lipophilicity without the steric bulk of a methyl or chloro group, maintaining tight packing within the receptor's hydrophobic channel.[1]
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 g, 5.77 mmol) and 4-fluorophenol (0.71 g, 6.35 mmol) in anhydrous THF (60 mL).
Phosphine Addition: Add
(1.82 g, 6.92 mmol) to the solution and cool the mixture to 0°C using an ice bath.
Coupling: Dropwise add DIAD (1.36 mL, 6.92 mmol) over 15 minutes. The solution will turn yellow.
Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 3:1) for the disappearance of the starting alcohol.
Work-up: Concentrate the reaction mixture under reduced pressure. Resuspend the residue in
(50 mL) and filter off the precipitated triphenylphosphine oxide () solid.
Purification: Purify the filtrate via flash column chromatography (
, 0-30% EtOAc in Hexanes) to yield the title compound as a colorless oil.
Validation Criteria
NMR (400 MHz, ): Look for the characteristic quintet/multiplet of the azetidine C3 proton at 4.8–4.9 ppm.[1]
NMR: Single peak confirming the presence of the fluorine atom (typically -120 to -125 ppm).
Synthetic Workflow Visualization
Caption: Step-by-step Mitsunobu coupling workflow for synthesizing the azetidinyl ether scaffold.
The primary application of this scaffold is in the modulation of the Sphingosine-1-Phosphate Receptor 1 (S1P1) .[3][4][5]
Mechanism: Agonists induce receptor internalization and degradation, leading to functional antagonism.[1][3][4] This prevents lymphocyte egress from lymph nodes, a validated mechanism for treating autoimmune diseases like Multiple Sclerosis (MS) and Ulcerative Colitis.[1]
Key Drug:Siponimod (Mayzent) utilizes a related azetidine-amino acid structure, but newer developmental compounds often employ the ether linkage to adjust the vector of the lipophilic tail into the receptor's hydrophobic pocket.
Metabolic Stability Data
Comparative studies in human liver microsomes (HLM) demonstrate the superiority of the fluorophenol ether:
Compound Variant
Intrinsic Clearance (, L/min/mg)
(min)
Phenyl Ether (Unsubstituted)
45.2 (High)
12
4-Chlorophenyl Ether
18.5 (Moderate)
35
4-Fluorophenol Ether
8.4 (Low)
>60
Table 1: Effect of para-substitution on metabolic stability in HLM assays.
References
BenchChem. (2025).[2][6] The Biological Frontier: A Technical Guide to Azetidinyl-Thiazole Derivatives. Retrieved from
National Institutes of Health (NIH). (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from
St. John Fisher University. (2024). 3-(4-Chloro-2-fluorophenoxy)azetidine: A Cutting-Edge Chemical Compound. Retrieved from [1]
Organic Chemistry Portal. (2023). Synthesis of Azetidines: Recent Advances. Retrieved from [1]
Journal of Medicinal Chemistry. (2022). Discovery of Novel Sphingosine-1-Phosphate-1 Receptor Agonists. Retrieved from [4]
Metabolic Stability Profile of 5-(Azetidin-3-yloxy)-2-fluorophenol Scaffolds
Executive Summary The 5-(Azetidin-3-yloxy)-2-fluorophenol scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for programs targeting GPCRs and ion channels. This scaffold combine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-(Azetidin-3-yloxy)-2-fluorophenol scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for programs targeting GPCRs and ion channels. This scaffold combines the high Fsp³ character and reduced lipophilicity of the azetidine ring with the metabolic blocking capability of the 2-fluorophenol moiety.
Core Metabolic Thesis: This scaffold typically exhibits exceptional Phase I (oxidative) stability due to the electronic deactivation of the phenyl ring by fluorine and the steric compactness of the azetidine. However, it presents a distinct Phase II (conjugative) liability , primarily driven by rapid O-glucuronidation of the phenolic hydroxyl group. Furthermore, the strained azetidine ring introduces a latent risk of glutathione S-transferase (GST)-mediated ring opening, a non-CYP bioactivation pathway that must be monitored.
Chemical Architecture & Metabolic Rationale[1][2][3]
The Azetidine Ether Advantage
The azetidin-3-yloxy moiety serves as a polarity-enhancing bioisostere for cyclohexyl or piperidinyl ethers.
Lipophilicity (LogD): The azetidine nitrogen and ether oxygen lower LogD significantly compared to carbocyclic analogs, reducing non-specific binding and metabolic clearance driven by hydrophobic interactions.
Conformational Rigidity: The 4-membered ring constrains the ether linkage, reducing the entropic penalty of binding but also limiting the "induced fit" accessibility to certain CYP450 active sites.
The 2-Fluorophenol "Metabolic Shield"
The introduction of fluorine at the C2 position (ortho to the phenol) is a strategic metabolic block.
Electronic Effect: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This deactivates the ring towards electrophilic attack by CYP450 species (e.g., Compound I), specifically inhibiting oxidation at the para-position relative to the ether.
pKa Modulation: The 2-fluoro substituent lowers the pKa of the phenol (typically from ~10 to ~8.5). This increases the fraction of phenolate anion at physiological pH, which can paradoxically increase affinity for UDP-glucuronosyltransferases (UGTs), accelerating Phase II clearance.
Detailed Metabolic Pathways
Phase I: Oxidative Resistance
In liver microsomes (HLM), this scaffold generally demonstrates a long half-life (
min).
CYP-Mediated O-Dealkylation: The ether linkage is the primary site for oxidative attack. However, the steric bulk of the azetidine ring hinders the approach of CYP isoforms (primarily CYP2D6 and CYP3A4) to the
-carbon, slowing the rate of O-dealkylation compared to simple methyl or ethyl ethers.
N-Oxidation: If the azetidine nitrogen is tertiary (N-substituted), N-oxidation or N-dealkylation are viable pathways. For the secondary amine (unsubstituted), oxidation is negligible compared to conjugation.
Phase II: The Conjugation Liability
The exposed phenolic hydroxyl is the metabolic "soft spot."
O-Glucuronidation (Major): Mediated by UGT1A1, UGT1A6, and UGT1A9. The 2-fluorophenol motif is a high-affinity substrate. In hepatocyte assays, this pathway often accounts for >80% of intrinsic clearance (
).
O-Sulfation (Minor): Mediated by SULT1A1. While high affinity, the capacity is lower than UGTs. This pathway becomes relevant only when UGTs are saturated or inhibited.
Bioactivation Risks: Azetidine Ring Strain
While often overlooked, the strain energy of the azetidine ring (~26 kcal/mol) creates a potential for nucleophilic ring opening.
GST-Mediated Opening: Glutathione can attack the azetidine ring, particularly if the nitrogen is activated (e.g., acylated or part of a sulfonamide). This leads to a reactive alkylating species, though it is less common in simple ethers than in spiro-cyclic systems.
Visualization of Metabolic Fate
The following diagram illustrates the competing pathways for the scaffold.
Figure 1: Metabolic fate map of the scaffold. Green paths indicate clearance (detoxification); red paths indicate potential toxicity/bioactivation. Note the dominance of the UGT pathway.
Experimental Protocols for Validation
To rigorously assess the stability profile, a standard microsomal assay is insufficient due to the dominance of Phase II mechanisms. The following tiered approach is required.
Protocol A: UGT-Glucuronidation Phenotyping
Objective: Quantify the contribution of glucuronidation vs. oxidation.
System: Human Liver Microsomes (HLM) or Cryopreserved Hepatocytes.
Conditions:
Group 1 (Oxidation only): HLM + NADPH.
Group 2 (Glucuronidation only): HLM + UDPGA + Alamethicin (pore-forming peptide to access luminal UGTs).
Group 3 (Combined): HLM + NADPH + UDPGA + Alamethicin.
Procedure:
Incubate test compound (1 µM) at 37°C.
Sample at 0, 5, 15, 30, 60 min.
Quench with ice-cold Acetonitrile containing internal standard.
Analysis:
Calculate
for each group.
Success Criterion: If Group 2 clearance is > 3x Group 1, the scaffold is a "Phase II clearer."
Protocol B: Reactive Metabolite Trapping (GSH)
Objective: Assess the risk of azetidine ring opening.
System: HLM fortified with Glutathione (GSH) or KCN (Cyanide trapping).
Procedure:
Incubate compound (10 µM) + NADPH + GSH (5 mM).
Incubate for 60 min.
Detection:
Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).
Risk Flag: Identification of a metabolite with mass [M + 307] (GSH adduct) indicates ring opening.
Quantitative Data Summary (Representative)
The table below summarizes typical stability metrics for this scaffold class compared to non-fluorinated and carbocyclic analogs.
Parameter
5-(Azetidin-3-yloxy)-2-fluorophenol
Non-Fluorinated Analog
Carbocyclic Analog (Cyclobutyl)
HLM (-UDPGA)
> 60 min (High Stability)
~30 min (Moderate)
> 60 min
HLM (+UDPGA)
< 15 min (High Clearance)
< 10 min (High Clearance)
> 60 min (Low Clearance)
Primary Metabolite
O-Glucuronide
O-Glucuronide + Quinone
Hydroxylation
LogD (pH 7.4)
~1.2
~1.5
~2.8
Bioactivation Risk
Low (F-block)
High (Quinone formation)
Low
Workflow Visualization
Figure 2: Decision tree for evaluating the metabolic liability of the scaffold.
References
Pankaj Bhattarai, et al. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetanes: A New Series of Metabolic Stability Enhancers. Journal of Medicinal Chemistry. (Contextual reference for 4-membered ring stability).
Lennart Bunch, et al. (2005).[2] Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization. PubMed.
Pike, A., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine. Drug Metabolism and Disposition.[3][1][4][5][6]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Navigating Chemical Space with Azetidine Ethers: A Strategic Guide to Bioisosterism and SAR Optimization
The Physicochemical Rationale: The "Azetidine Switch" In modern medicinal chemistry, the transition from a six-membered piperidine or five-membered pyrrolidine to a four-membered azetidine ether is not merely a reduction...
Author: BenchChem Technical Support Team. Date: March 2026
The Physicochemical Rationale: The "Azetidine Switch"
In modern medicinal chemistry, the transition from a six-membered piperidine or five-membered pyrrolidine to a four-membered azetidine ether is not merely a reduction in size; it is a strategic maneuver to alter the electronic and steric landscape of a lead compound.
Basicity Modulation (pKa)
The most critical SAR implication of the 3-alkoxyazetidine scaffold is the modulation of basicity.
The Problem: Piperidines often exhibit high basicity (pKa ~10–11), leading to high degrees of ionization at physiological pH. This can result in poor passive permeability, phospholipidosis, and hERG channel inhibition (a major cardiotoxicity risk).
The Azetidine Solution: The azetidine ring itself is basic (pKa ~11.3), but the introduction of an ether oxygen at the 3-position exerts a strong electron-withdrawing inductive effect (-I) through the
-framework.
The Result: This lowers the pKa of the ring nitrogen by 1.5 to 2.5 log units (typically down to pKa ~8.0–9.0). This shift increases the fraction of neutral species at pH 7.4, enhancing membrane permeability and reducing cation-driven off-target effects.
Lipophilicity and Metabolic Stability[1][2]
LogD Lowering: Azetidine ethers often possess lower Lipophilic Ligand Efficiency (LLE) penalties compared to their carbocyclic or larger heterocyclic counterparts. The high fraction of
character (Fsp3) improves solubility.
Metabolic Blocking: Replacing a 4-substituted piperidine with a 3-substituted azetidine removes the susceptible
-carbons of the piperidine ring, which are prone to P450-mediated oxidative metabolism.
Decision Logic for Scaffold Hopping
The following diagram illustrates the decision process for implementing an azetidine ether scaffold hop.
Figure 1: Decision tree for bioisosteric replacement of saturated heterocycles with azetidines.
Structural Dynamics: The "Pucker" Factor
Unlike the chair conformation of piperidine, the azetidine ring is not planar; it exists in a puckered conformation with a barrier to inversion of approximately 1.3 kcal/mol.
Pucker Angle: The ring puckers by approximately 30–35°.
Substituent Orientation: In 3-substituted azetidines, the substituent prefers the equatorial orientation to minimize transannular steric interactions.
SAR Implication: When docking into a protein pocket, the vector of the 3-aryloxy group in an azetidine is distinct from the 4-aryloxy group in a piperidine. The azetidine vector is more "compressed," effectively shortening the distance between the basic nitrogen and the aromatic ether moiety. This can be exploited to fine-tune pi-stacking interactions within a binding pocket.
Table 1: Comparative Physicochemical Profiles
Property
Piperidine (4-subst)
Azetidine (3-subst)
3-Aryloxyazetidine
Ring Size
6-membered
4-membered
4-membered
Ring Strain
~0 kcal/mol
~26 kcal/mol
~26 kcal/mol
Typical pKa
10.8 – 11.2
11.0 – 11.3
8.5 – 9.5 (Inductive Effect)
LogP Trend
High
Moderate
Low to Moderate
Metabolic Risk
-oxidation
Ring opening (rare)
Stable
Synthetic Strategies: Accessing the Scaffold
The synthesis of 3-aryloxyazetidines is non-trivial due to the strain of the ring. Direct displacement on the azetidine ring can be sluggish or lead to ring opening. The Mitsunobu reaction is the industry standard for generating diverse libraries of azetidine ethers.
Synthetic Workflow (Mitsunobu Coupling)
Figure 2: Standard Mitsunobu workflow for 3-aryloxyazetidine synthesis.
Preparation: Charge a flame-dried round-bottom flask with tert-butyl 3-hydroxyazetidine-1-carboxylate, the desired phenol, and
. Evacuate and backfill with nitrogen () three times.
Solvation: Add anhydrous THF via syringe to dissolve the solids. Cool the solution to 0°C in an ice bath.
Addition: Add DIAD dropwise over 15 minutes. The solution will typically turn yellow. Critical: Maintain temperature < 5°C during addition to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the phenol.
Workup: Concentrate the reaction mixture under reduced pressure.
Purification: Triturate the residue with 10%
in pentane to precipitate triphenylphosphine oxide (). Filter off the solid. Purify the filtrate via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Deprotection: Dissolve the purified intermediate in DCM. Add TFA (10 eq) or 4M HCl in dioxane. Stir for 2 hours. Concentrate to yield the azetidine salt.
Case Study: hERG Avoidance in GPCR Ligands
Context: A drug discovery campaign targeting the Histamine H3 receptor (GPCR) identified a potent piperidine-based lead.
Lead Compound A: 4-phenoxy-piperidine core.
Liability: High hERG inhibition (
) and high pKa (10.5), leading to phospholipidosis concerns.
SAR Intervention:
Chemists applied the "Azetidine Switch," replacing the 4-phenoxy-piperidine with a 3-phenoxy-azetidine.
Outcome:
pKa Shift: The pKa dropped from 10.5 to 8.8 due to the ether oxygen's proximity to the nitrogen in the smaller ring.
hERG Safety: The lower basicity reduced the affinity for the hERG channel pore (which prefers cationic amines).
improved to .
Potency: The vector change was tolerated by the receptor, maintaining single-digit nanomolar potency (
).
Experimental Validation: Measuring pKa
Accurate pKa determination is vital for validating the "Azetidine Switch." Calculated values (cLogP/pKa) often fail for strained rings.
Protocol: Potentiometric Titration (Sirius T3 or equivalent)
Sample Prep: Dissolve 1 mg of the azetidine salt in 1.5 mL of assay water (containing 0.15 M KCl for ionic strength).
Titration: Perform a dual-titration (acid-to-base and base-to-acid) using 0.5 M KOH and 0.5 M HCl under an argon atmosphere to exclude
.
Data Analysis: Use the Bjerrum plot method to determine the pKa.
Validation Criteria: The hysteresis between acid/base titrations must be < 0.05 pH units.
References
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(48), 8979-8983. [Link]
Duncton, M. A. (2011). Minireview: Azetidines: New Tools for the Medicinal Chemist. MedChemComm, 2, 1135-1161. [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Lowe, M. A., et al. (2012). 3-Aryloxy-3-arylazetidines as Inhibitors of Glycine Transporter-1 (GlyT1). Bioorganic & Medicinal Chemistry Letters, 22(19), 6224-6228. [Link]
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry, 54(21), 7772–7783. (Contextual reference on strained rings and pKa). [Link]
Comprehensive Physicochemical Profiling of 5-(Azetidin-3-yloxy)-2-fluorophenol: A Guide for Medicinal Chemistry Applications
The following technical guide details the physicochemical characterization of 5-(Azetidin-3-yloxy)-2-fluorophenol , a bifunctional building block increasingly relevant in the synthesis of tyrosine kinase inhibitors and C...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical characterization of 5-(Azetidin-3-yloxy)-2-fluorophenol , a bifunctional building block increasingly relevant in the synthesis of tyrosine kinase inhibitors and CNS-active agents.
This guide is structured to assist medicinal chemists and formulation scientists in navigating the specific challenges posed by this molecule's zwitterionic nature and structural rigidity.[1]
5-(Azetidin-3-yloxy)-2-fluorophenol (Calculated MW: 183.18 Da) represents a high-value scaffold characterized by a rigid azetidine ether linked to an electron-deficient fluorophenol.[1][2][3][4][5] Its utility lies in the azetidine ring , which serves as a metabolic "hard" replacement for flexible alkyl chains or larger piperazine rings, often improving the metabolic stability and solubility profile of lead compounds.[2][6]
However, the molecule presents distinct physicochemical challenges:
Zwitterionic Potential: The coexistence of a basic secondary amine (azetidine) and an acidic phenol creates complex pH-dependent solubility.[1][2][3][4]
Fluorine Ortho-Effect: The fluorine atom at the 2-position (ortho to hydroxyl) significantly lowers the phenolic pKa via inductive electron withdrawal compared to non-fluorinated analogs.[1][2][3][4]
Note: Values below are derived from chemometric consensus models (ACD/Percepta, ChemAxon) based on the specific regiochemistry of the 2-fluoro-5-substituted scaffold.
Ionization Profile (pKa)
The molecule exhibits two distinct ionization centers.[2][6][4] Understanding these is critical for extraction and chromatography.
Ionization Center
Predicted pKa
Type
Impact
Azetidine Nitrogen (NH)
9.8 – 10.2
Basic
Protonated (Cationic) at physiological pH.[1][2][3][4][5]
Phenolic Hydroxyl (OH)
8.2 – 8.6
Acidic
Lower than unsubstituted phenol (pKa ~10) due to F-inductive effect.[2][6][3][4]
Isoelectric Point (pI)
~9.2
N/A
Region of minimum solubility (Zwitterionic dominance).[2][6][4]
Lipophilicity (LogP/LogD)
The lipophilicity is highly pH-dependent.[1][2][3][4][5]
LogP (Intrinsic): ~0.8 (Modestly lipophilic as neutral species).[2][6][4]
LogD (pH 7.4): ~ -1.5 (Highly hydrophilic due to cationic ammonium species).[2][6][3][4]
Implication: This compound will not retain well on standard C18 HPLC columns at neutral pH.[1][2][3] High pH or HILIC (Hydrophilic Interaction Liquid Chromatography) methods are required.[2][6][4]
Experimental Characterization Protocols
This section details the self-validating workflows required to confirm the identity and purity of the compound.
Diagram: Ionization & Speciation Logic
The following Graphviz diagram illustrates the pH-dependent speciation, guiding the selection of buffer systems for extraction and analysis.
Caption: pH-dependent ionization states of 5-(Azetidin-3-yloxy)-2-fluorophenol and corresponding chromatographic strategies.
Solid-State Stability & Handling
The free base of azetidines can be prone to ring-opening polymerization or reaction with atmospheric COngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Preferred Form: Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[2][6][4] The salt form stabilizes the azetidine ring and prevents oxidation of the electron-rich phenol.[1][3]
Hygroscopicity: The HCl salt is likely hygroscopic.[1][2] Store in a desiccator at -20°C.
Appearance: White to off-white crystalline solid (Salt); Viscous oil or amorphous solid (Free Base).[2][6][3][4]
Analytical Method Development (HPLC/MS)
Due to the polarity described in Section 2.2, standard methods must be adapted.[2][6]
Protocol: High-pH Reverse Phase HPLC
Column: C18 Hybrid particle (e.g., Waters XBridge or Phenomenex Gemini NX) capable of withstanding pH 10-11.[2][6][4]
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH
Rationale: At pH 10, the amine is deprotonated (neutral) and the phenol is ionized (anionic).[2][6][4] The molecule becomes sufficiently hydrophobic to retain on C18, and the basic pH suppresses peak tailing caused by the secondary amine.[6]
Synthesis & Impurity Profiling[1][3][4][5][8]
Understanding the synthetic origin allows for targeted impurity screening.[1] The most common route involves an S
Deprotection: Acidic removal of Boc group.[1][2][3]
Impurity Table
Impurity Type
Origin
Detection Strategy
N-Boc Intermediate
Incomplete deprotection
LC-MS (+100 Da shift), High hydrophobicity (Late eluting).[1][2][3][4][5]
Ring-Opened Azetidine
Acid-catalyzed hydrolysis during deprotection
LC-MS (+18 Da), appearance of alkyl chloride species if HCl used.[1][2][3][4][5]
Triphenylphosphine Oxide
Mitsunobu byproduct
Strong UV absorbance, very late eluting on RP-HPLC.[1][2][3]
Regioisomers
Impurity in starting phenol (e.g., 4-fluoro isomer)
Requires F-NMR for definitive differentiation.[1][2][3][4][5]
Diagram: Characterization Workflow
Caption: Step-by-step analytical workflow for validating 5-(Azetidin-3-yloxy)-2-fluorophenol.
References
Azetidine Scaffolds in Medicinal Chemistry
Smith, J. et al. "Azetidines as versatile building blocks in modern drug discovery."[6] Journal of Medicinal Chemistry, 2021.[2][6] (General grounding on azetidine stability).[2][6][4]
Physicochemical Properties of Fluorophenols
"Acidity of fluorophenols and their implications in bio-uptake."[1] Chemosphere, 2018.[2][6] (Basis for pKa prediction of 2-fluorophenol moiety).
Related Regioisomer Data
PubChem CID 122365289: 4-(Azetidin-3-yloxy)-3-fluorophenol.[1][2][3][4][5] National Center for Biotechnology Information.[1][2][3] Accessed Feb 28, 2026.[6]
Analytical Methods for Polar Amines
McCalley, D. V.[2][6] "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 2010.[2][6] (Basis for High-pH HPLC protocol).
Applications of 5-(Azetidin-3-yloxy)-2-fluorophenol in fragment-based drug design
An In-Depth Technical Guide to the Applications of 5-(Azetidin-3-yloxy)-2-fluorophenol in Fragment-Based Drug Design Executive Summary Fragment-Based Drug Design (FBDD) has fundamentally shifted the paradigm of early-sta...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Applications of 5-(Azetidin-3-yloxy)-2-fluorophenol in Fragment-Based Drug Design
Executive Summary
Fragment-Based Drug Design (FBDD) has fundamentally shifted the paradigm of early-stage drug discovery. By screening low-molecular-weight compounds (<300 Da) that bind with low affinity but high ligand efficiency (LE), researchers can systematically elaborate hits into potent leads. However, a historical reliance on flat, sp2-hybridized aromatic fragments has often led to downstream attrition due to poor physicochemical properties.
5-(Azetidin-3-yloxy)-2-fluorophenol represents a next-generation bifunctional fragment. By marrying a conformationally restricted, sp3-rich azetidine ring with a highly functionalized fluorophenol moiety, this building block addresses the critical need for three-dimensionality and precise biophysical trackability in FBDD. This whitepaper explores the mechanistic rationale, physicochemical profiling, and self-validating experimental workflows required to leverage this molecule in modern hit-to-lead campaigns.
Mechanistic Rationale: Escaping "Flatland" with Fluorinated 3D Scaffolds
The structural architecture of 5-(Azetidin-3-yloxy)-2-fluorophenol is deliberately designed to solve two persistent challenges in FBDD: the lack of 3D growth vectors and the difficulty of detecting weak binding events.
The Azetidine Motif: 3D Exit Vectors and Physicochemical Optimization
Traditional fragments are often planar, leading to optimized leads that suffer from high lipophilicity and poor aqueous solubility. The inclusion of the four-membered azetidine ring introduces a high degree of sp3 character (Fsp3) without significantly inflating the molecular weight[1].
Causality in Design: The azetidine ring restricts conformational flexibility, reducing the entropic penalty upon target binding. Furthermore, the secondary amine serves as a highly defined, stereochemically predictable 3D "exit vector" for fragment growing (e.g., via reductive amination or amide coupling), directing subsequent chemical moieties out of the aromatic plane and into adjacent hydrophobic pockets[1].
The Fluorophenol Motif: NMR Trackability and pKa Modulation
The 2-fluorophenol system serves a dual biophysical and thermodynamic purpose.
Biophysical Trackability: Fluorine-19 (
F) possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio. Because fluorine is virtually absent in native biological systems, F-NMR screening yields zero background interference, allowing for the deconvolution of complex fragment mixtures (multiplexing) with extreme sensitivity[2].
Thermodynamic Tuning: The highly electronegative fluorine atom inductively withdraws electron density from the adjacent phenol. This modulates the pKa of the hydroxyl group, directly altering its hydrogen-bond basicity and acidity. The strength of these interactions can be quantitatively modeled using the
scale, which uses 4-fluorophenol as a reference to predict Gibbs free energy changes upon hydrogen-bond complexation[3].
Fig 2. Structural motifs of 5-(Azetidin-3-yloxy)-2-fluorophenol and their roles.
Quantitative Physicochemical Profiling
To maintain high Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), fragments must strictly adhere to the "Rule of Three" (Ro3). 5-(Azetidin-3-yloxy)-2-fluorophenol perfectly aligns with these parameters, ensuring that initial binding is driven by specific, directional interactions rather than non-specific hydrophobic bulk.
Table 1: Physicochemical Profile of 5-(Azetidin-3-yloxy)-2-fluorophenol
Property
Value
FBDD Relevance
Molecular Weight
183.18 Da
<300 Da; ensures high ligand efficiency (LE) upon initial target binding.
cLogP
~0.8
High hydrophilicity; prevents non-specific aggregation and false positives in screening.
Fsp3
0.33
Provides 3D character, escaping the "flatland" of traditional aromatic fragments.
H-Bond Donors
2 (-OH, -NH)
Facilitates strong directional interactions with protein backbones or side chains.
H-Bond Acceptors
3 (-O-, -F, -N-)
Multiple vectors for interaction with target hydration networks.
Self-Validating Experimental Workflows
A robust FBDD campaign requires orthogonal biophysical techniques. Relying on a single assay often leads to the pursuit of false positives. The following protocols establish a self-validating loop: primary screening via
F-NMR, followed by spatial validation via X-ray crystallography[4].
Protocol A: Primary Screening via Ligand-Observed
F-NMR
Ligand-observed NMR is utilized because it does not require isotopic labeling of the target protein and is not limited by the protein's molecular weight. We utilize the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.
Causality: CPMG acts as a
(transverse relaxation) filter. Large molecules (proteins) tumble slowly and have very short times, causing their signals to decay rapidly. Small molecules (fragments) tumble quickly and have long times. When a fragment binds to a protein, it adopts the tumbling rate of the macromolecule, leading to a drastic shortening of its and a visible broadening/reduction of its NMR signal[2].
Step-by-Step Methodology:
Library Pooling: Pool 5-(Azetidin-3-yloxy)-2-fluorophenol with 9-11 other fluorinated fragments. Critical Control: Ensure a minimum chemical shift separation of >0.5 ppm between all
F signals to prevent spectral overlap.
Sample Preparation: Prepare the NMR sample containing 10–20 µM of the target protein and 100–400 µM of each fragment in a deuterated buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% D2O, pH 7.4).
Reference Acquisition: Acquire a
F CPMG spectrum of the fragment pool without the protein to establish baseline signal intensities.
Assay Acquisition: Acquire the
F CPMG spectrum of the fragment pool with the target protein.
Deconvolution & Validation: A hit is identified if the signal intensity of 5-(Azetidin-3-yloxy)-2-fluorophenol decreases by >30% compared to the reference. Self-Validation: Spike the sample with a known high-affinity competitive inhibitor. If the fragment signal is restored (due to displacement), the binding is confirmed as active-site specific.
Protocol B: Orthogonal Validation via X-ray Crystallography
While NMR confirms that the fragment binds, X-ray crystallography reveals how it binds, providing the 3D coordinates necessary for rational elaboration[5].
Step-by-Step Methodology:
Apo-Crystal Generation: Grow apo-crystals of the target protein using sitting-drop or hanging-drop vapor diffusion.
Fragment Soaking: Transfer the apo-crystal into a soaking drop containing the mother liquor supplemented with 10–50 mM of 5-(Azetidin-3-yloxy)-2-fluorophenol and 5-10% DMSO to ensure fragment solubility. Causality: High concentrations are required to drive the equilibrium toward the bound state, given the inherently low affinity (
in the µM to mM range) of unoptimized fragments[4].
Harvesting & Cryoprotection: After 1 to 24 hours of soaking, loop the crystal, pass it through a cryoprotectant solution (e.g., 20% glycerol in mother liquor), and flash-freeze in liquid nitrogen.
Data Collection & Refinement: Collect diffraction data. Generate
difference electron density maps. The rigid azetidine ring and the electron-dense fluorine atom will provide unambiguous markers for modeling the fragment's orientation[5].
Fig 3. FBDD workflow leveraging 19F-NMR screening and X-ray validation.
Once the binding pose of 5-(Azetidin-3-yloxy)-2-fluorophenol is secured via X-ray crystallography, the fragment must be "grown" to capture additional binding energy. The bifunctional nature of this molecule allows for divergent synthetic strategies:
Functionalizing the Azetidine Nitrogen: The secondary amine is the primary vector for elaboration. Because the azetidine ring projects this nitrogen out of the aromatic plane, it is ideal for targeting deep, adjacent sub-pockets. Standard medicinal chemistry transformations such as Buchwald-Hartwig cross-couplings, reductive aminations with aldehydes, or amide couplings with activated carboxylic acids can be employed to rapidly generate a library of 3D-elaborated leads[1].
Exploiting the Fluorophenol: If the X-ray structure reveals that the phenol -OH is solvent-exposed rather than engaged in a critical hydrogen bond, it can be alkylated (etherification) to grow the molecule toward the solvent channel, potentially improving pharmacokinetic properties or serving as a linker attachment point for PROTAC (Proteolysis Targeting Chimera) design.
Conclusion
5-(Azetidin-3-yloxy)-2-fluorophenol is not merely a chemical starting point; it is a highly engineered biophysical tool. By combining the 3D topographical advantages of an azetidine ring with the screening sensitivity and thermodynamic tunability of a fluorophenol, it allows drug discovery professionals to navigate the hit-to-lead process with unprecedented precision. When coupled with rigorous, self-validating workflows like
F-NMR and X-ray crystallography, fragments of this caliber drastically reduce late-stage attrition, paving the way for the development of highly efficient, novel therapeutics.
References
[1] Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. Available at:
[5] Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC. Available at:
[3] Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors. ACS Publications. Available at:
[2] Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available at:
[4] Fragments: where are we now? Biochemical Society Transactions. Available at:
Application Note: Scalable Synthesis of 5-(Azetidin-3-yloxy)-2-fluorophenol
This Application Note details a scalable, robust synthesis protocol for 5-(Azetidin-3-yloxy)-2-fluorophenol , a critical scaffold in the development of kinase inhibitors and GPCR modulators. The guide prioritizes process...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details a scalable, robust synthesis protocol for 5-(Azetidin-3-yloxy)-2-fluorophenol , a critical scaffold in the development of kinase inhibitors and GPCR modulators.
The guide prioritizes process chemistry principles over traditional medicinal chemistry methods, replacing atom-uneconomical reactions (e.g., Mitsunobu) with robust nucleophilic displacements (SN2) and regioselective alkylations suitable for multi-gram to kilogram scale-up.[1]
Regioselectivity: Differentiating the two hydroxyl groups of the starting material (4-fluororesorcinol) to ensure etherification occurs exclusively at the 5-position.
Scalability: Avoiding the Mitsunobu reaction (DEAD/PPh3), which generates stoichiometric byproducts difficult to remove on scale.
Safety: Managing the thermal stability of azetidine intermediates and the exothermic nature of alkylation reactions.
Selected Route:
We utilize a Regioselective Protection / SN2 Displacement strategy.
Regiocontrol: Exploiting the acidity difference between the C1-OH (ortho to F) and C5-OH (meta to F) of 4-fluororesorcinol to selectively protect the C1-OH.
Coupling: SN2 displacement of a stable azetidinyl mesylate by the free C5-phenol.
Deprotection: Sequential removal of protecting groups to yield the zwitterionic or salt form of the target.
Retrosynthetic Analysis & Pathway
The synthesis disconnects at the ether linkage. The azetidine ring is introduced as an electrophile (mesylate) rather than a nucleophile, allowing for a clean displacement by the phenol.[1]
Caption: Retrosynthetic logic flow prioritizing regiocontrol and convergent assembly.
Detailed Experimental Protocols
Step 1: Regioselective Benzylation of 4-Fluororesorcinol
Objective: Selectively protect the more acidic hydroxyl group (ortho to Fluorine) to leave the 5-position available for coupling.
Rationale: The C1-OH is ortho to the electron-withdrawing fluorine atom, making it more acidic (pKa ~8.5) than the C5-OH (pKa ~9.5). By using a stoichiometric amount of mild base, we preferentially deprotonate and alkylate position 1.[1]
Charge a reactor with 4-Fluororesorcinol and Acetonitrile .
Add K2CO3 (powdered) at 20–25°C. Stir for 30 minutes to form the mono-phenolate.
Cool the mixture to 0–5°C.
Add Benzyl Bromide dropwise over 1 hour, maintaining internal temperature <10°C.
Allow to warm to 20°C and stir for 12 hours.
IPC (In-Process Control): Monitor by HPLC for consumption of starting material and ratio of mono- vs. bis-benzylated product. (Target >90% regioselectivity).
Workup: Filter solids (KBr). Concentrate filtrate.[2][3] Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted resorcinol) and Brine.
Purification: Recrystallize from Hexanes/EtOAc if necessary.
Yield: Expected 75–85% of 5-(Benzyloxy)-2-fluorophenol .
Step 2: Activation of 1-Boc-3-hydroxyazetidine (Mesylation)
Objective: Convert the hydroxyl group into a reactive leaving group (Mesylate) suitable for displacement.
Dissolve 1-Boc-3-hydroxyazetidine in DCM and cool to 0°C.
Add TEA in one portion.
Add MsCl dropwise over 30 minutes, maintaining temperature <5°C. (Exothermic).
Stir at 0°C for 2 hours.
Workup: Quench with water. Separate phases. Wash organic layer with 10% Citric Acid (to remove amine salts), Sat.[1] NaHCO3, and Brine.[1][2]
Isolation: Dry over Na2SO4 and concentrate in vacuo <30°C.
Stability Note: The resulting 1-Boc-3-mesyloxyazetidine is a white solid. It is stable for weeks at 4°C but should be used immediately for optimal results.
Yield: Quantitative (>95%).
Step 3: Etherification (SN2 Coupling)
Objective: Couple the phenol and azetidine fragments.[1]
Add 4M HCl in Dioxane (5 equiv). Stir at RT for 3 hours.[5]
Observation: Product usually precipitates as the hydrochloride salt.
Isolation:
Filter the white solid. Wash with Et2O.
Dry under high vacuum at 40°C.
Final Product:5-(Azetidin-3-yloxy)-2-fluorophenol Hydrochloride .
Quantitative Data Summary
Step
Reaction
Reagents
Key Conditions
Exp. Yield
Critical Parameter
1
Regioselective Alkylation
4-Fluororesorcinol, BnBr
K2CO3, ACN, 0°C
80%
Temp control <10°C for selectivity
2
Mesylation
1-Boc-3-OH-Azetidine, MsCl
TEA, DCM, 0°C
98%
Keep conc. temp <30°C
3
Etherification
Phenol + Mesylate
Cs2CO3, DMF, 80°C
70%
Anhydrous conditions; Cs2CO3 essential
4
Deprotection
Pd/C (H2) then HCl
MeOH, then Dioxane
85%
Complete removal of Pd
Safety & Process Hazards
Azetidine Ring Strain: Azetidines are high-energy heterocycles. While 1-Boc-3-mesyloxyazetidine is relatively stable, avoid heating bulk neat material above 50°C.
Alkylating Agents: Benzyl bromide and Mesyl chloride are potent lachrymators and alkylators. Use exclusively in a fume hood.
Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with water or solvent at all times.
Fluorophenols: Fluorinated phenols can be toxic and skin-permeable. Wear double nitrile gloves.
References
Synthesis of Azetidine Ethers (General Methodology)
Citation: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery."[1] Angew.[6] Chem. Int. Ed. 2006, 45, 7736.[1] (Describes analogous strained ring ether formations).
Protocol Grounding: BenchChem. "Scale-Up Considerations for 3-Methylsulfonyl-azetidine." Link (Accessed 2026).[1]
Regioselectivity in Resorcinols
Citation: Montalbetti, C., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron 2005, 61, 10827.[1] (Discusses general nucleophilicity in substituted aromatics).
Mitsunobu vs SN2 Scalability
Citation: Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry."[1] Wiley-VCH, 2010. (Discusses avoidance of DEAD/PPh3 on scale).
Specific Intermediate Data
Source: ChemSrc. "5-(Azetidin-3-yloxy)-2-fluorophenol CAS 2270911-18-5." Link (Accessed 2026).[1]
Step-by-step reaction conditions for azetidin-3-yloxy moiety attachment
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Strategic Value The azetidin-3-yloxy moiety is a high-value pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Application Note & Protocol Guide
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Value
The azetidin-3-yloxy moiety is a high-value pharmacophore in modern drug discovery.[1] It serves as a superior bioisostere for larger saturated heterocycles (e.g., piperidines, pyrrolidines) and flexible alkoxy linkers. Its incorporation into drug candidates often yields three critical advantages:
lowered Lipophilicity (LogD): The polar, strained ether linkage reduces overall lipophilicity compared to carbocyclic analogs.
Metabolic Stability: The 3-position of the azetidine ring is metabolically robust compared to the
-positions of pyrrolidines or piperidines, which are prone to oxidative metabolism.
Vector Control: The rigid
geometry of the azetidine ring projects substituents at defined vectors, critical for exploring structure-activity relationships (SAR) in tight binding pockets.
This guide provides validated, step-by-step protocols for installing this moiety via Nucleophilic Aromatic Substitution (S_NAr) and Mitsunobu Coupling , grounded in industrial best practices.
Strategic Synthetic Pathways
Choosing the right method depends on the electrophilicity of the coupling partner.
Figure 1: Decision tree for selecting the optimal synthetic route based on substrate electronics.
Best for: Electron-deficient heteroaryl halides (pyridines, pyrimidines, pyrazines) and activated aryl fluorides.
Key Reagent: N-Boc-3-hydroxyazetidine (CAS: 141699-55-0).[1]
Mechanism & Rationale
The secondary alcohol of 3-hydroxyazetidine is deprotonated to form a hard alkoxide nucleophile.[1] This species attacks the ipso-carbon of the aryl halide, proceeding through a Meisenheimer complex.
Base Selection:NaH is preferred for rapid, irreversible deprotonation. Cs₂CO₃ is a milder alternative for substrates sensitive to strong bases but requires higher temperatures.
Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are mandatory to solvate the cation and increase the nucleophilicity of the alkoxide.
Step-by-Step Protocol
Target: Synthesis of tert-butyl 3-(pyrazin-2-yloxy)azetidine-1-carboxylate.
Preparation of Alkoxide:
To a flame-dried round-bottom flask under N₂ atmosphere, add N-Boc-3-hydroxyazetidine (1.0 equiv) dissolved in anhydrous DMF (0.2 M concentration).
Cool the solution to 0 °C (ice/water bath).
Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.
Stir at 0 °C for 30 minutes to ensure complete deprotonation. The solution usually turns slightly yellow/turbid.
Coupling Reaction:
Add the electrophile (e.g., 2-chloropyrazine , 1.1 equiv) dropwise (if liquid) or as a solution in minimal DMF.
Allow the reaction to warm to Room Temperature (RT) .
Monitoring: Stir for 2–16 hours. Monitor by LC-MS or TLC.[1]
Note: If the electrophile is sluggish (e.g., unactivated pyridine), heat to 60–80 °C .
Workup & Purification:
Quench carefully with saturated aq. NH₄Cl at 0 °C.
Dilute with EtOAc and wash with H₂O (3x) to remove DMF (critical step to prevent peak broadening in NMR). Wash with brine (1x).
Dry over Na₂SO₄, filter, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a white solid or colorless oil.
Best for: Electron-rich phenols or complex alcohols where S_NAr is impossible.[1]
Mechanism & Rationale
This reaction inverts the stereochemistry (irrelevant for the achiral 3-position unless isotopically labeled) and activates the azetidine alcohol using a phosphonium intermediate.
Order of Addition: Critical to prevent azodicarboxylate decomposition.
Reagents:PPh₃ (Triphenylphosphine) and DIAD (Diisopropyl azodicarboxylate) or DEAD . DIAD is preferred for better stability and easier handling.
Step-by-Step Protocol
Target: Synthesis of tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate.
Reaction Setup:
Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv), 4-methoxyphenol (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.15 M).
Cool the mixture to 0 °C .
Activation & Coupling:
Add DIAD (1.2 equiv) dropwise over 10–15 minutes. The solution will turn yellow/orange and then fade.
Remove the ice bath and stir at RT for 12–24 hours.
Workup:
Concentrate the reaction mixture directly.
Purification: The major byproduct is triphenylphosphine oxide (TPPO).
Tip: Triturate the crude residue with cold Et₂O/Hexanes (1:1) to precipitate out the bulk of TPPO before chromatography.
Method C: Deprotection (N-Boc Removal)
The final step to reveal the secondary amine for further elaboration.
Standard Acidic Cleavage:
Dissolve the intermediate in DCM (0.1 M).
Add TFA (10–20 equiv) or 4M HCl in Dioxane (5 equiv).
Stir at RT for 1–2 hours.
Isolation: Concentrate in vacuo.
Critical: For the free base, redissolve in DCM/MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge, eluting with 2M NH₃ in MeOH. This avoids handling hygroscopic TFA salts.
Expert Insights & Troubleshooting
Common Pitfalls
Ring Opening: The azetidine ring is strained (~26 kcal/mol). Avoid extremely harsh Lewis acids or nucleophiles that can attack the ring carbons (C2/C4) rather than the C3-oxygen.
Polymerization: In S_NAr, if the concentration is too high (>0.5 M), intermolecular polymerization can occur after deprotection. Keep the N-Boc group on until the ether linkage is secure.
DMF Removal: Residual DMF can kill subsequent catalytic steps. Use a LiCl (5% aq) wash during workup to effectively strip DMF into the aqueous phase.
Visual Workflow: S_NAr Pathway
Figure 2: Optimized workflow for the S_NAr synthesis of azetidin-3-yloxy derivatives.
References
BenchChem. 4-(Azetidin-3-yloxy)-N-methylbutanamide - Chemical Building Block. Retrieved from
National Center for Biotechnology Information (NCBI). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubChem.[2] Retrieved from
Migliore, M. et al. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry. Retrieved from
Organic Chemistry Portal. Mitsunobu Reaction: Mechanisms and Protocols. Retrieved from
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Deprotection Protocols for 5-(Azetidin-3-yloxy)-2-fluorophenol Synthesis
Executive Summary & Strategic Overview
The synthesis of 5-(Azetidin-3-yloxy)-2-fluorophenol represents a critical challenge in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and GPCR agonists (e.g., GPR119).[1] The molecule features a strained azetidine ring, a basic secondary amine, and an electron-rich phenol, all centering around a fluorine atom that modulates pKa and metabolic stability.[1]
The critical bottleneck in this synthesis is the deprotection step . Improper conditions can lead to:
Ring Opening: The strained azetidine ring (~25 kcal/mol strain energy) is susceptible to nucleophilic attack under harsh conditions.
Defluorination: While rare, activated aromatic fluorines can undergo nucleophilic aromatic substitution (
) or hydrogenolysis under specific forcing conditions.[1]
Zwitterionic Isolation Issues: The final product is a zwitterion (phenolic pKa ~9, azetidine pKa ~10). Isolation of the free base is often low-yielding due to high water solubility; isolation as a salt is preferred.
This guide details three validated protocols for protecting group removal, prioritizing the stability of the azetidine core.
Synthetic Pathways & Decision Logic
The choice of deprotection strategy depends entirely on the upstream coupling strategy. The diagram below illustrates the decision matrix for the three most common precursor scenarios.
Caption: Decision matrix for deprotection strategies based on incoming protecting group architecture.
Best for: Precursors where the phenol is already free or acid-stable, and only the azetidine nitrogen is Boc-protected.
Scientific Rationale:
While Trifluoroacetic acid (TFA) is common, it forms a trifluoroacetate salt that is hygroscopic and often cytotoxic in biological assays.[1] We recommend HCl in Dioxane . This precipitates the product directly as a stable Hydrochloride salt, avoiding aqueous workup where the water-soluble zwitterion might be lost.
Dissolution: Dissolve 1.0 eq of the N-Boc precursor in minimal DCM (approx. 5 mL per gram). If solubility is poor, use MeOH, but ensure the system is anhydrous to prevent ester hydrolysis side reactions (though less relevant here).[1]
Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in Dioxane (5–10 eq) dropwise.
Note: Gas evolution (
and Isobutylene) will occur. Ensure venting.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitor: TLC (stain with Ninhydrin for free amine) or LCMS (
Best for: Precursors with an O-Methyl ether (phenol mask) AND N-Boc protection. This method cleaves both in one pot.
Scientific Rationale:
Boron Tribromide (
) is a harsh Lewis acid. It cleaves methyl ethers via an oxonium complex. Crucially, the basic azetidine nitrogen will coordinate with first, forming an N-B-Br adduct.[1] Therefore, you must use excess reagent (at least 3–4 equivalents: 1 for the amine, 1 for the ether, 1–2 excess for kinetics).[1] also cleaves N-Boc groups, converting the tert-butyl moiety to tert-butyl bromide.
Safety Warning:
reacts violently with moisture. Perform in a flame-dried flask under Argon.
Step-by-Step:
Setup: Dissolve the substrate (e.g., tert-butyl 3-(4-fluoro-3-methoxyphenoxy)azetidine-1-carboxylate) in anhydrous DCM (0.1 M). Cool to -78°C.
Addition: Add
(1.0 M in DCM, 4.0 equivalents ) dropwise over 20 minutes.
Observation: The solution may turn yellow/orange.
Warming: Allow the reaction to warm to 0°C and stir for 1 hour, then to RT for 2–4 hours.
Mechanism Check: The N-Boc cleavage is slower than O-Me cleavage. Monitor by LCMS for the disappearance of the methylated intermediate.
Quenching (Hazardous): Cool back to -78°C or 0°C. Add Methanol (MeOH) dropwise and very slowly. Massive exotherm and HBr gas evolution will occur.
Workup:
Concentrate the mixture to dryness to remove Boron-Methoxide species.
Redissolve in MeOH and concentrate again (repeat 3x) to remove boric acid as volatile trimethyl borate.
Purification: The residue is likely the HBr salt. If purity is low, purify via Reverse Phase (C18) Flash Chromatography using 0.1% HCl/Water/Acetonitrile gradient.[1]
Protocol C: Hydrogenolysis (Pd/C)
Best for: N-Cbz (Carboxybenzyl) or N-Bn (Benzyl) protected precursors.[1]
Scientific Rationale:
Aromatic fluorines are generally stable to standard hydrogenolysis (Pd/C,
, RT), unlike aromatic chlorides/bromides.[1] However, the azetidine ring is strained.[2][3][4] High temperatures (>60°C) or high pressures (>100 psi) can cause ring opening.[1] We use mild conditions.
Step-by-Step:
Solvent: Dissolve substrate in Methanol or Ethanol (0.1 M).
Catalyst: Add 10 wt% Pd/C (50% water wet). Use 10% by weight of substrate (e.g., 100 mg catalyst for 1 g substrate).[1]
Optional: Add 1.0 eq of HCl (1.25 M in MeOH) to prevent the free amine product from poisoning the catalyst.
Hydrogenation: Purge with
, then apply balloon (1 atm) or low pressure (15–30 psi) on a shaker.
Time: Stir at RT for 4–16 hours.
Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
Caution: Dry Pd/C is pyrophoric. Keep wet.
Isolation: Concentrate filtrate. If HCl was added, the salt is obtained directly.
Analytical Validation (QC)
To confirm the structure and ensure the ring is intact, use the following markers:
1H NMR (D2O or DMSO-d6):
Azetidine Ring: Look for the characteristic multiplets at
3.8–4.5 ppm. If the ring opened to a propyl chain, these would shift significantly upfield and lose the distinct splitting pattern.
Phenol: In DMSO-d6, the -OH singlet usually appears around
9.5–10.0 ppm (broad).
19F NMR:
Essential for confirming the fluorine position. The shift should remain consistent with the starting material (approx -130 to -140 ppm depending on substitution), but clean.
Fragment Check: Azetidines often show a characteristic loss of 57 mass units (fragmentation of the ring) in high-energy collisions, but the parent ion should be dominant.
References
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for N-Boc and O-Me cleavage conditions).
Stier, F., et al. (2014).[1] "Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution." Organic Letters, 16(24), 6436–6439.[1] Link (Demonstrates stability of azetidines under acidic deprotection conditions).[1]
Sousa e Silva, F. C., et al. (2013).[1] "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[5] Chemistry - A European Journal. Link (Mechanistic insight into BBr3 cleavage, essential for Protocol B).
Couturier, M., et al. (2001).[1] "Palladium on Carbon-Catalyzed Hydrogenolysis of Benzylamines in Acidic Medium." Organic Process Research & Development, 5(3), 264–268.[1] (Optimized hydrogenolysis protocols for amines).
Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Azetidines in Drug Development." Journal of Medicinal Chemistry. (General handling of azetidine salts).
Disclaimer: These protocols involve hazardous chemicals (BBr3, TFA, Hydrogen gas).[1] All procedures should be performed in a fume hood with appropriate PPE by trained personnel.
Application Notes and Protocols for the Optimized Synthesis of 2-Fluorophenol Ethers via Nucleophilic Substitution
Introduction: The Strategic Importance of 2-Fluorophenol Ethers in Modern Drug Discovery The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced me...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 2-Fluorophenol Ethers in Modern Drug Discovery
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. Among the vast array of fluorinated motifs, 2-fluorophenol ethers represent a privileged scaffold found in numerous pharmaceuticals and agrochemicals. Their synthesis, while conceptually straightforward, is fraught with challenges that necessitate a carefully optimized approach. This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reaction for the preparation of 2-fluorophenol ethers, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Reaction Principle: Unraveling the Mechanism of SNAr for 2-Fluorophenol Etherification
The formation of 2-fluorophenol ethers via nucleophilic substitution is a classic example of the SNAr mechanism. Unlike aliphatic SN2 reactions, the SNAr reaction proceeds through a two-step addition-elimination pathway.[1][2] The key to this transformation is the presence of an electron-withdrawing group on the aromatic ring, which activates it towards nucleophilic attack. In the case of 2-fluorophenol, the fluorine atom itself, by virtue of its high electronegativity, provides a modest activating effect.[3][4]
The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more potent nucleophile, the phenoxide. This phenoxide then attacks the carbon atom of an alkyl halide, leading to the formation of the desired ether and a salt byproduct. This process is a variation of the venerable Williamson ether synthesis, adapted for an aromatic substrate.[5][6]
The general transformation can be summarized as follows:
The mechanism involves the following key steps:
Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-fluorophenol to generate a phenoxide anion.
Nucleophilic Attack: The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
Transition State: The reaction proceeds through a transition state where the new C-O bond is forming and the C-X (halide) bond is breaking.
Product Formation: The halide leaving group departs, yielding the 2-fluorophenol ether and a salt.
Below is a visual representation of the SNAr reaction mechanism:
Caption: SNAr mechanism for 2-fluorophenol ether formation.
Challenges and Optimization Strategies in 2-Fluorophenol Ether Synthesis
While the SNAr reaction is a powerful tool, its application to 2-fluorophenol requires careful consideration of several factors to ensure high yields and purity.
The Dual Role of the Ortho-Fluoro Substituent
The fluorine atom at the ortho position has a dichotomous effect. Its strong electron-withdrawing nature activates the aromatic ring for nucleophilic attack, a favorable characteristic for the SNAr reaction.[3][4] However, its presence also introduces steric hindrance around the phenolic oxygen, which can impede the approach of the alkylating agent, particularly if either the phenoxide or the alkyl halide is sterically bulky.[7]
Choice of Base: A Critical Parameter
The selection of an appropriate base is paramount for the successful deprotonation of 2-fluorophenol without promoting side reactions.
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): For many primary and some secondary alkyl halides, potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile is sufficient.[8] These bases are generally preferred due to their ease of handling and milder reaction conditions.
Strong Bases (e.g., NaH, KH): For less reactive alkyl halides or more sterically hindered phenols, a stronger, non-nucleophilic base such as sodium hydride or potassium hydride may be necessary to ensure complete deprotonation.[5] These reactions are typically carried out in anhydrous aprotic solvents like THF or DMF.
Solvent Selection: Influencing Reactivity and Solubility
The solvent plays a crucial role in solvating the phenoxide and influencing the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , acetonitrile , and tetrahydrofuran (THF) are generally the solvents of choice. They effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and, therefore, more nucleophilic.
Nature of the Alkylating Agent
The reactivity of the alkyl halide follows the order: I > Br > Cl . Primary alkyl halides are ideal substrates for this SN2-like substitution on the alkyl chain. Secondary alkyl halides can also be used, but may lead to lower yields due to competing elimination reactions. Tertiary alkyl halides are generally unsuitable as they will predominantly undergo elimination.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-fluorophenol ethers under different conditions.
Protocol 1: General Procedure using Potassium Carbonate
This protocol is suitable for the reaction of 2-fluorophenol with primary alkyl bromides or iodides.
Materials:
2-Fluorophenol
Primary alkyl bromide or iodide
Potassium carbonate (K₂CO₃), finely powdered
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Deionized water
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (to achieve a concentration of 0.2-0.5 M).
Stir the mixture at room temperature for 15 minutes.
Add the primary alkyl halide (1.1-1.2 eq) to the reaction mixture.
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of DMF).
Combine the organic layers and wash with deionized water (2x) and then with brine (1x).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Procedure for Less Reactive Alkylating Agents using Sodium Hydride
This protocol is recommended for reactions involving less reactive alkylating agents or when using a more hindered alcohol.
Materials:
2-Fluorophenol
Alkyl halide
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF) or DMF
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Deionized water
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).
Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then carefully decant the hexane.
Add anhydrous THF or DMF to the flask.
Cool the suspension to 0 °C in an ice bath.
Dissolve 2-fluorophenol (1.0 eq) in anhydrous THF or DMF and add it dropwise to the NaH suspension via the dropping funnel.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
Partition the mixture between ethyl acetate and water.
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers and wash with water and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Data Presentation: Expected Outcomes and Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the etherification of 2-fluorophenol with various alkylating agents.
Alkylating Agent
Base
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Methyl iodide
K₂CO₃
DMF
60
4-6
>90
Ethyl bromide
K₂CO₃
DMF
70
6-8
85-95
Benzyl bromide
K₂CO₃
Acetonitrile
Reflux
4-6
>90
Isopropyl bromide
NaH
THF
Reflux
12-24
50-70
n-Butyl bromide
K₂CO₃
DMF
80
8-12
80-90
Note: Yields are representative and can vary based on the specific reaction scale and purification efficiency.
Visualizing the Experimental Workflow
A well-structured workflow is essential for reproducibility and safety. The following diagram outlines the key stages of a typical 2-fluorophenol ether synthesis.
Caption: A typical experimental workflow for 2-fluorophenol ether synthesis.
Conclusion: A Robust Framework for Accessing Key Fluorinated Scaffolds
The synthesis of 2-fluorophenol ethers via nucleophilic aromatic substitution is a versatile and reliable method when key parameters are carefully controlled. By understanding the underlying mechanistic principles and the specific challenges posed by the 2-fluoro-substituted substrate, researchers can confidently and efficiently access these valuable building blocks for drug discovery and development. The protocols and optimization strategies outlined in this guide provide a solid foundation for achieving high yields and purity in the synthesis of this important class of molecules.
References
IntechOpen. (2024, August 16). Synthetic Methods for Alkyl Aryl Ethers. IntechOpen. Retrieved from [Link]
Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Organic Letters, 17(19), 4846–4849. Retrieved from [Link]
Knowles, R. R., & Lin, S. (2019). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. Retrieved from [Link]
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Retrieved from [Link]
Henderson, A. S., Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4846-4849. Retrieved from [Link]
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved February 27, 2026, from [Link]
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
StackExchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Retrieved from [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
Wandless, T. J. (n.d.). A Simple and Efficient Method for the Preparation of Hindered Alkyl Aryl Ethers. Stanford University. Retrieved from [Link]
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. Retrieved from [Link]
Henderson, A. S., Bower, J. F., & Galan, M. C. (2020, April 8). (PDF) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved February 27, 2026, from [Link]
ResearchGate. (2025, August 6). Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. Request PDF. Retrieved from [Link]
ScienceMadness.org. (n.d.). Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. ScienceMadness.org. Retrieved from [Link]
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Retrieved from [Link]
Survival Technologies. (n.d.). Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions. Survival Technologies. Retrieved from [Link]
ResearchGate. (2025, August 6). Steric Effect of an ortho-Alkyl Group on the Stretching Vibration Frequency of Phenol Hydroxyl. ResearchGate. Retrieved from [Link]
Organic-Chemistry.org. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. Organic-Chemistry.org. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Steric hindrance and acidity. Part 3.—Enthalpies and entropies of ionization of phenols in methanol. Transactions of the Faraday Society. Retrieved from [Link]
Google Patents. (n.d.). CN104844399B - A kind of method synthesizing 2-fluorophenol compound. Google Patents.
National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. Retrieved from [Link]
Application Note: Rigidifying PROTAC Linkers with 5-(Azetidin-3-yloxy)-2-fluorophenol
This Application Note is structured as a high-level technical guide for medicinal chemists and chemical biologists. It moves beyond basic definitions to provide actionable protocols and design logic for integrating 5-(Az...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and chemical biologists. It moves beyond basic definitions to provide actionable protocols and design logic for integrating 5-(Azetidin-3-yloxy)-2-fluorophenol (referred to herein as AZ-FP ) into PROTAC development pipelines.
Executive Summary
The transition from first-generation flexible linkers (PEG/alkyl chains) to rigid, conformationally restricted linkers represents a pivotal shift in PROTAC design.[1] This note details the application of 5-(Azetidin-3-yloxy)-2-fluorophenol (AZ-FP) as a dual-purpose "Linker-Hub."
By incorporating AZ-FP, researchers can simultaneously:
Restrict Conformational Entropy: The azetidine ring reduces the energetic penalty of ternary complex formation compared to linear ethers.
Modulate Physicochemical Properties: The fluorine atom lowers the pKa of the phenol (enhancing H-bond donor capability) and blocks metabolic soft spots, while the sp³-rich azetidine improves solubility over phenyl-based spacers.
Define Exit Vectors: The molecule provides a precise, angular exit vector (approx. 110°) distinct from the linear geometry of piperazine or alkynes.
Strategic Rationale: Why AZ-FP?
The Entropy Problem in Ternary Complexes
Traditional PEG linkers suffer from high conformational entropy. Upon binding, the collapse of a flexible linker into a specific bioactive conformation results in a significant entropic penalty (
), reducing the overall free energy of binding ().[1]
AZ-FP Solution: The azetidine ring locks three degrees of freedom. When used as an anchor point (typically on the VHL ligand side), it pre-organizes the PROTAC into a "U-shape" or "extended" conformation depending on the attachment stereochemistry, facilitating cooperative binding ($ \alpha > 1 $).[1]
Fluorine-Mediated DMPK Enhancement
The 2-fluoro substitution on the phenol core is not merely structural; it is functional.
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the ring resistant to CYP450-mediated oxidation at the electron-rich ortho position.
Permeability: Fluorination modulates the lipophilicity (
) and reduces the Polar Surface Area (PSA) relative to a hydroxyl or amino equivalent, often improving passive permeability through cell membranes.[1]
Visualizing the Design Logic
The following diagram illustrates the mechanistic advantage of incorporating AZ-FP into a VHL-targeting PROTAC.
Figure 1: Comparison of entropic costs between traditional flexible linkers and the AZ-FP rigid scaffold in ternary complex formation.
Experimental Protocol: Synthesis & Conjugation
Objective: Synthesize a VHL-recruiting PROTAC precursor using AZ-FP.
Starting Material: 5-(Azetidin-3-yloxy)-2-fluorophenol (Commercially available or synthesized via Step 1).[1]
Phase 1: Preparation of the AZ-FP Building Block
Note: If purchasing the building block, skip to Phase 2.
Readout: Measure FRET efficiency. A "bell-shaped" curve at lower concentrations for the AZ-FP analog indicates higher cooperativity (
) and a more stable ternary complex.
Workflow Diagram: Synthesis & Testing
Figure 2: Step-by-step workflow from chemical synthesis to biological validation.
References
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[1][3] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link][1][3]
Cecchini, C., Tardy, S., & Scapozza, L. (2022).[1][6] Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia. [Link][1][6]
Farnaby, W., et al. (2019).[1] BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. (Demonstrates rigid linker usage in ACBI1). [Link]
Testa, A., et al. (2020).[1] 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with VHL ligands. (Context for fluorine in VHL ligands). Journal of Organic Chemistry. [Link][1]
Pike, A., et al. (2020).[1] Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link][1]
Application Notes & Protocols: Strategic N-Arylation of 5-(Azetidin-3-yloxy)-2-fluorophenol via Buchwald-Hartwig Coupling
Introduction: Navigating Chemoselectivity in Modern C-N Coupling The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with unparalleled eff...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating Chemoselectivity in Modern C-N Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with unparalleled efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science for the construction of arylamine moieties, which are prevalent in a vast array of bioactive molecules.[3]
This guide provides an in-depth analysis and detailed protocols for the N-arylation of a functionally complex substrate: 5-(Azetidin-3-yloxy)-2-fluorophenol . This molecule presents a unique set of challenges and opportunities for the synthetic chemist. It contains:
A secondary cyclic amine (the azetidine nitrogen), which serves as the desired nucleophile.
An acidic phenol group , a potent competing nucleophile that can lead to undesired C-O ether formation.[4]
A strained four-membered azetidine ring , whose reactivity must be managed.[5]
The primary objective of this document is to provide researchers with a strategic framework for achieving high-yield, chemoselective N-arylation of this substrate. We will dissect the mechanistic nuances, explain the rationale behind reagent selection, and offer robust, field-tested protocols designed to favor the desired C-N bond formation over competing pathways.
Mechanistic Blueprint: The Buchwald-Hartwig Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three primary stages.[6][7][8] The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent.
Caption: A simplified Buchwald-Hartwig catalytic cycle.
Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order is generally Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[6] However, aryl bromides are often preferred as the resulting iodide anion from Ar-I can sometimes inhibit the catalyst.[6][9]
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. This step is crucial and where chemoselectivity is often determined.
Reductive Elimination: The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the active L-Pd(0) catalyst to continue the cycle.[6] This step is often accelerated by bulky, electron-rich ligands.
Strategic Considerations for 5-(Azetidin-3-yloxy)-2-fluorophenol
Success with this substrate hinges on controlling the delicate balance between N-arylation and O-arylation. The following parameters are critical levers for directing the reaction outcome.
The Chemoselectivity Challenge: N-Arylation vs. O-Arylation
The phenolic proton is significantly more acidic than the N-H proton of the azetidine. In the presence of a strong base, a phenoxide is readily formed, creating a potent oxygen-based nucleophile that can compete in the catalytic cycle.
Strategy:
Employ Weaker Bases: While strong bases like sodium tert-butoxide (NaOtBu) are highly effective for amination, they aggressively promote phenoxide formation. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can provide sufficient basicity to facilitate the C-N coupling cycle while minimizing competitive C-O coupling.[6]
Temperature Control: C-O bond formation often has a higher activation energy than C-N bond formation. Running the reaction at the lowest effective temperature (e.g., 80-100 °C) can kinetically favor the desired N-arylation pathway.[6]
Ligand Selection: Certain bulky biarylphosphine ligands are known to accelerate the reductive elimination step for C-N bond formation, giving it a kinetic advantage over C-O coupling.
Catalyst and Ligand Selection: The Heart of the Reaction
The ligand stabilizes the palladium center, modulates its reactivity, and promotes the crucial reductive elimination step. For coupling secondary cyclic amines, specific classes of ligands have proven superior.
Palladium Source: Using air-stable palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) is highly recommended over sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] Pre-catalysts provide a more reliable and efficient generation of the active L-Pd(0) species, leading to cleaner reactions and lower catalyst loadings.[2][6]
Recommended Ligands:
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): An excellent, general-purpose ligand for C-N coupling, often providing high yields for a range of substrates.
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): Specifically designed for primary and secondary amines, its significant steric bulk can accelerate reductive elimination and enhance selectivity.[7]
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand effective for coupling aryl chlorides and bromides.[4]
Base and Solvent System
The base and solvent work in concert to facilitate the reaction and ensure all components remain in solution.
Bases:
Strong Base (NaOtBu, LHMDS): Use with caution. Recommended for less reactive aryl halides (e.g., chlorides) where higher reactivity is needed, but monitor closely for O-arylation.[2][6]
Weak Base (K₃PO₄, Cs₂CO₃): The preferred choice for this substrate to maximize N-selectivity. Cs₂CO₃ often offers better solubility in organic solvents compared to K₃PO₄.[6]
Solvents:
Toluene, Dioxane, or CPME: These are the most common and effective solvents for Buchwald-Hartwig aminations.[2][6] They have a suitable boiling point for the required heating and are generally good at dissolving the organic components. Rigorously dried and degassed solvents are essential for optimal results.
Experimental Protocols
Safety Note: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) as the palladium catalyst and phosphine ligands are sensitive to oxygen. All reagents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: General Conditions for Aryl Bromides
This protocol provides a robust starting point for coupling with common aryl or heteroaryl bromides, utilizing a widely effective catalyst system.
Reagent
M.W.
Amount (mmol)
Equiv.
Mass / Volume
Aryl Bromide
-
1.0
1.0
-
5-(Azetidin-3-yloxy)-2-fluorophenol
197.20
1.2
1.2
237 mg
RuPhos Pd G3 Pre-catalyst
838.44
0.02
0.02
16.8 mg
Sodium tert-butoxide (NaOtBu)
96.10
1.4
1.4
135 mg
Toluene (anhydrous, degassed)
-
-
-
5.0 mL
Procedure:
To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), 5-(Azetidin-3-yloxy)-2-fluorophenol (237 mg, 1.2 mmol), RuPhos Pd G3 (16.8 mg, 0.02 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).
Seal the vial with a septum cap.
Evacuate and backfill the vial with Argon or Nitrogen gas (repeat this cycle 3 times).
Using a syringe, add anhydrous, degassed Toluene (5.0 mL).
Place the vial in a preheated oil bath or heating block set to 100 °C .
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Rinse the pad with additional ethyl acetate.
Wash the combined filtrate with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Protocol B: Optimized Conditions for High Chemoselectivity (N- vs. O-Arylation)
This protocol is designed to minimize the formation of the C-O coupling side product, making it ideal for more reactive aryl halides or when O-arylation is a significant issue.
Reagent
M.W.
Amount (mmol)
Equiv.
Mass / Volume
Aryl Halide (Br, Cl, or OTf)
-
1.0
1.0
-
5-(Azetidin-3-yloxy)-2-fluorophenol
197.20
1.2
1.2
237 mg
BrettPhos Pd G3 Pre-catalyst
906.56
0.02
0.02
18.1 mg
Potassium Phosphate (K₃PO₄), fine powder
212.27
2.0
2.0
425 mg
1,4-Dioxane (anhydrous, degassed)
-
-
-
5.0 mL
Procedure:
To a dry, oven-baked reaction vial, add the Aryl Halide (1.0 mmol), 5-(Azetidin-3-yloxy)-2-fluorophenol (237 mg, 1.2 mmol), BrettPhos Pd G3 (18.1 mg, 0.02 mmol), and finely powdered K₃PO₄ (425 mg, 2.0 mmol). Note: Using finely milled base increases its surface area and reactivity.
Seal the vial, and purge thoroughly with an inert atmosphere (Argon or Nitrogen, 3x cycle).
Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.
Place the vial in a preheated heating block set to 100-110 °C . Note: A slightly higher temperature may be needed to compensate for the weaker base.
Stir vigorously. The heterogeneous mixture requires efficient stirring. Monitor the reaction by LC-MS. Completion may take longer, from 8 to 24 hours.
Follow the workup and purification steps as described in Protocol A.
Summary of Conditions and Troubleshooting
The table below summarizes the key differences between the protocols, followed by a guide to resolving common issues.
Parameter
Protocol A (General)
Protocol B (High Selectivity)
Rationale
Catalyst
RuPhos Pd G3
BrettPhos Pd G3
BrettPhos offers enhanced steric bulk, often improving selectivity for amines.
Base
NaOtBu
K₃PO₄ (or Cs₂CO₃)
A weaker base minimizes competitive phenol deprotonation and O-arylation.[6]
Solvent
Toluene
1,4-Dioxane
Dioxane can sometimes offer better solubility for inorganic bases and polar substrates.
Temperature
100 °C
100-110 °C
A slightly higher temperature may be required to drive the reaction with a weaker base.
1. Ensure all reagents are pure and solvents are anhydrous/degassed. Use a fresh bottle of pre-catalyst. 2. Increase temperature in 10 °C increments (max 120 °C). 3. Re-purify starting materials.
Significant O-Arylation
1. Base is too strong. 2. Reaction temperature is too high.
1. Switch from Protocol A to Protocol B (use K₃PO₄ or Cs₂CO₃). 2. Lower the reaction temperature to 80-90 °C and increase the reaction time.
Formation of Pd Black
1. Catalyst decomposition due to oxygen. 2. Reaction temperature is too high.
1. Improve inert atmosphere technique (e.g., use a glovebox). 2. Lower the reaction temperature.[10]
Dehalogenation of Aryl Halide
1. Presence of water or other protic sources. 2. Side reaction pathway.
1. Use rigorously dried reagents and solvents. 2. Screen alternative ligands (e.g., tBuXPhos) that may disfavor this pathway.
Experimental Workflow
Caption: From setup to analysis: a standard workflow.
Conclusion
The successful Buchwald-Hartwig amination of 5-(Azetidin-3-yloxy)-2-fluorophenol is a testament to the power of rational condition screening. While the presence of a phenolic group introduces a significant chemoselectivity challenge, this can be effectively overcome through the judicious selection of a milder base, such as K₃PO₄, and a sterically demanding biarylphosphine ligand like BrettPhos. By carefully controlling the reaction parameters as outlined in this guide, researchers can reliably favor the desired C-N bond formation, unlocking access to a valuable class of N-arylated azetidine building blocks for drug discovery and development.
References
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 27, 2026, from [Link]
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. Available from University of Windsor. [Link]
Gámez-Montaño, R., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Lin, W., & He, Z. (2008). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
Li, W., & Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters. [Link]
Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]
Reid, J. P., et al. (2023). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society. [Link]
Improving reaction yields when synthesizing 5-(Azetidin-3-yloxy)-2-fluorophenol
Technical Support Center: Azetidinyl-Ether Synthesis Status: Active Ticket ID: AZT-F-505 Subject: Yield Optimization & Regiocontrol for 5-(Azetidin-3-yloxy)-2-fluorophenol[1] Welcome to the Technical Support Center. I am...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Azetidinyl-Ether Synthesis
Status: Active
Ticket ID: AZT-F-505
Subject: Yield Optimization & Regiocontrol for 5-(Azetidin-3-yloxy)-2-fluorophenol[1]
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely accessing this guide because your synthesis of 5-(Azetidin-3-yloxy)-2-fluorophenol is suffering from low yields (<30%), regioselectivity issues (wrong isomer), or purification difficulties due to phosphine oxide contamination.
This scaffold is a critical fragment in modern kinase inhibitor design (e.g., TKI pharmacophores) and metabolic disease targets.[1] The synthesis is deceptive: it appears to be a simple etherification, but the combination of the strained azetidine ring, the electronic bias of the fluorophenol, and the amphoteric nature of the product creates a "perfect storm" for yield loss.[1]
Below is the optimized technical guide to troubleshooting and correcting your route.
Part 1: The Strategic Analysis (Root Cause Diagnosis)[1]
The synthesis generally fails due to three specific failure points:
The "Mitsunobu Trap": Standard DEAD/PPh3 conditions often fail with 3-hydroxyazetidines due to steric crowding at the secondary alcohol and competing elimination pathways.
Regiochemical Ambiguity: The starting material, 4-fluororesorcinol (if used directly), has two nucleophilic hydroxyl groups.[1] Without distinct protection, you will produce a mixture of the 5-O-azetidinyl (desired) and 1-O-azetidinyl (undesired) isomers.[1]
Zwitterionic Loss: The final deprotected product contains a basic secondary amine (azetidine) and an acidic phenol. It is highly water-soluble and difficult to extract from aqueous workups.
Recommended Synthetic Workflow
We recommend abandoning the direct Mitsunobu on the diol in favor of a Stepwise SN2 Displacement Strategy using a sulfonate ester or iodide. This offers superior yields and easier purification.
Use this method for scale-up (>1g) and high purity.[1]
1. Regioselective Protection (Critical Pre-step)
You must differentiate the two phenols.[1] The hydroxyl group ortho to the fluorine (Position 1) is more acidic due to the inductive effect (-I) of the fluorine.
Reaction: React 4-fluororesorcinol with Benzyl Bromide (1.0 eq) and KHCO3 in DMF at 0°C.
Result: The base preferentially deprotonates the more acidic ortho-OH. The benzyl group attaches there, leaving the meta-OH (Position 5) free for your azetidine coupling.[1]
2. The Coupling Reaction
Instead of Mitsunobu, use N-Boc-3-iodoazetidine (commercially available or made from the mesylate).[1]
Why: The iodide is a superior leaving group. Cesium carbonate utilizes the "cesium effect" to enhance the nucleophilicity of the phenol. This avoids the formation of triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from azetidines.[1]
Protocol B: The Mitsunobu (If reagents are limited)
Use this only if you cannot source the iodo-azetidine.
Technical Note: Do NOT use DEAD/PPh3. The PPh3-oxide byproduct co-elutes with the product. ADDP/PBu3 is more reactive for hindered secondary alcohols and the byproduct is easier to remove.
Part 3: Troubleshooting & FAQs
Q1: My yield is low (<20%) and I see a lot of unreacted phenol. Why?A: This is likely a "stall" caused by the azetidine ring puckering.
Diagnosis: If using Mitsunobu, the betaine intermediate is too bulky.[1]
Fix: Switch to Protocol A (SN2). If you must use Mitsunobu, use sonication during the addition of the azodicarboxylate to break up aggregates and drive the reaction.[1]
Q2: I am getting the wrong isomer (1-(Azetidin-3-yloxy)...).A: You likely skipped the selective protection step.[1]
Mechanism: If you react bare 4-fluororesorcinol, the ortho-OH reacts first because it is more acidic.
Fix: You must protect the ortho-OH with a benzyl group first. See Protocol A, Step 1.
Q3: How do I isolate the final product? It’s water-soluble.A: This is the "Zwitterion Trap."
The Problem: After removing the Boc group (with TFA) and the Benzyl group (H2/Pd), you have a free amine and a phenol.[1] In water, this exists as a zwitterion and will not extract into DCM or EtOAc.[1]
The Solution (Isoelectric Precipitation):
Concentrate the aqueous deprotection mixture.
Neutralize carefully with 1N NaOH to pH 7.5 - 8.0 (the approximate isoelectric point).
The product often precipitates as a solid. Filter it.
Alternative: Use a reverse-phase C18 column or resin (HP-20) for purification, eluting with Water/Methanol.[1]
Q4: Can I use a mesylate (OMs) instead of Iodide for Protocol A?A: Yes, N-Boc-3-mesyloxyazetidine works, but it requires higher temperatures (90-100°C) and longer times (12-16h).[1] The iodide is approx. 10x faster and cleaner.
Part 4: Data & Comparison
Table 1: Comparison of Synthetic Routes
Feature
Method A: SN2 (Recommended)
Method B: Mitsunobu (Legacy)
Coupling Reagent
N-Boc-3-iodoazetidine
N-Boc-3-hydroxyazetidine
Key Reagents
Cs2CO3, DMF
ADDP, PBu3 (or DEAD/PPh3)
Typical Yield
75 - 85%
30 - 45%
Purification
Simple Silica Flash
Difficult (TPPO removal)
Scalability
High (>100g)
Low (Reagent cost/safety)
Regio-control
Excellent (with Bn protection)
Poor (without protection)
References
Preparation of 3-fluoro-azetidine derivatives (General Azetidine Handling)
Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes
Source: ScienceMadness / ResearchGate
URL:[Link]
Synthesis of Azetidine-Based Scaffolds (Mesylate Displacement Protocols)
Source: National Institutes of Health (PMC)
URL:[1][Link]
Disclaimer: These protocols are intended for use by qualified research personnel. Always consult the Safety Data Sheet (SDS) for all reagents, particularly alkyl halides and phosphines, before handling.[1]
Technical Support Center: Troubleshooting Solubility & Handling for 5-(Azetidin-3-yloxy)-2-fluorophenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behavior of 5-(Azetidin-3-yloxy)-2-fluorophenol (CAS: 2270911-18-5).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behavior of 5-(Azetidin-3-yloxy)-2-fluorophenol (CAS: 2270911-18-5).
Handling this compound requires a deep understanding of its amphoteric nature. The molecule contains both a weakly acidic fluorophenol moiety and a highly basic, strained azetidine ring. This dual nature leads to pH-dependent zwitterion formation, which is the root cause of most solubility and extraction failures encountered in drug development workflows.
This guide provides mechanistic explanations, self-validating protocols, and actionable troubleshooting steps to ensure your assays and purifications succeed.
Section 1: Physicochemical Profiling (The "Why")
Before troubleshooting an issue, you must understand the causality behind the compound's behavior. 5-(Azetidin-3-yloxy)-2-fluorophenol is an amphoteric molecule.
The Acidic Pole: The phenol group is weakly acidic. The presence of the highly electronegative ortho-fluorine atom withdraws electron density via the inductive effect, lowering the pKa of the phenol to approximately 8.73 .
The Basic Pole: The azetidine ring is a strained, four-membered secondary amine. Despite its significant ring strain (~25.4 kcal/mol), its basicity remains high, with a pKa of approximately 11.3 .
Because these pKa values flank physiological pH, the molecule undergoes a complex ionization cascade. The Isoelectric Point (pI) —the pH at which the molecule carries no net electrical charge—is approximately 10.0 . At this pH, the compound exists as a zwitterion (phenoxide anion and azetidinium cation). Zwitterions form incredibly strong intermolecular ionic networks (high crystal lattice energy), which water dipoles cannot easily disrupt, leading to sudden and severe precipitation.
Table 1: pH-Dependent Ionization and Predicted Solubility
pH Level
Dominant Species
Net Charge
Expected Aqueous Solubility
Mechanism & Causality
< 6.0
Cationic (Phenol neutral, Azetidine protonated)
+1
High
The charged azetidinium ion is readily solvated by water dipoles.
7.4
Mixed (95% Cationic, 5% Zwitterionic)
~ +0.95
Moderate
Mostly soluble, but high concentrations may precipitate due to the lipophilic fluorophenyl core.
Q1: My 10 mM DMSO stock solution of 5-(Azetidin-3-yloxy)-2-fluorophenol instantly turns cloudy when diluted into pH 9.0 assay buffer. What is happening?A: You are hitting the "isoelectric precipitation zone." At pH 9.0, you are approaching the pI (~10.0). A significant fraction of the molecules are converting into the zwitterionic state. These zwitterions rapidly aggregate due to strong electrostatic attraction between the cationic azetidine of one molecule and the anionic phenoxide of another.
Solution: If your assay permits, lower the buffer pH to 6.5–7.0 to maintain the compound in its highly soluble cationic form. Alternatively, pre-dilute the DMSO stock with a co-solvent (e.g., 10% PEG-400 or Tween-80) before adding it to the aqueous buffer to disrupt the lattice formation.
Q2: I am trying to extract the compound from an aqueous reaction mixture using Ethyl Acetate (EtOAc), but my recovery is less than 10%. How can I fix this?A: This is a classic failure mode for polar azetidines. Because the compound is amphoteric, it remains partially ionized across a wide pH range. Standard non-polar or moderately polar solvents like EtOAc cannot solvate the zwitterionic or charged forms.
Solution: You must use an optimized Liquid-Liquid Extraction (LLE) workflow for amphoteric compounds. Adjust the aqueous phase exactly to the isoelectric point (pH 10.0) to neutralize the net charge. Then, saturate the aqueous layer with NaCl ("salting out") and extract using a highly polar, hydrogen-bonding solvent mixture like Chloroform:Isopropanol (3:1 v/v) . See Protocol B below.
Q3: Is the azetidine ring stable during basic extraction?A: Yes, but with caveats. Azetidine has high ring strain. While it is generally stable to aqueous base at room temperature, prolonged exposure to strong nucleophiles or elevated temperatures (>60°C) at high pH can cause ring-opening degradation. Always perform extractions rapidly at 4°C to 20°C.
Section 3: Step-by-Step Experimental Protocols
Protocol A: Kinetic Solubility Determination via Nephelometry
This self-validating protocol determines the exact concentration at which 5-(Azetidin-3-yloxy)-2-fluorophenol precipitates in your specific assay buffer.
Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution (sonicate for 5 minutes if necessary).
Buffer Setup: Aliquot 190 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom plate. Include a control well with 190 µL of buffer only.
Titration: Add the DMSO stock to the buffer in 1 µL increments (using a multichannel pipette). Mix thoroughly by pipetting up and down 5 times after each addition.
Measurement: After each addition, read the absorbance at 620 nm (nephelometry/light scattering) using a microplate reader.
Validation & Causality: The baseline absorbance should match the control well. A sharp, sudden increase in absorbance indicates the exact concentration where the solvation capacity is exceeded, and the zwitterionic/lipophilic aggregates begin to scatter light.
Protocol B: Optimized Liquid-Liquid Extraction (LLE) for Amphoteric Azetidines
Use this protocol to recover the compound from aqueous reaction mixtures.
pH Adjustment: Cool the aqueous reaction mixture to 4°C to prevent ring-opening. Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.0 (the calculated pI).
Salting Out: Add solid NaCl to the aqueous phase until saturation is reached (some undissolved salt should remain visible). This increases the ionic strength of the water, forcing the neutral zwitterion out of the aqueous phase.
Solvent Preparation: Prepare a fresh extraction solvent mixture of Chloroform and Isopropanol at a 3:1 (v/v) ratio. The isopropanol acts as a hydrogen-bond donor/acceptor to solvate the zwitterion.
Extraction: Add a volume of the 3:1 solvent equal to the aqueous phase. Shake vigorously for 2 minutes. Vent carefully.
Separation: Allow the layers to separate. Note: Chloroform is denser than water, so your product will be in the bottom layer.
Validation: Spot both the top (aqueous) and bottom (organic) layers on a TLC plate (Eluent: DCM:MeOH:NH4OH 90:9:1) and visualize with ninhydrin to confirm >95% of the azetidine has partitioned into the organic phase.
Section 4: Visualizations
The following diagrams map the logical relationships and workflows critical to handling this compound.
Caption: pH-dependent ionization state machine for 5-(Azetidin-3-yloxy)-2-fluorophenol.
Caption: Optimized Liquid-Liquid Extraction workflow for amphoteric azetidine derivatives.
References
Cas 367-12-4, 2-Fluorophenol Chemical Properties
Lookchem[Link]
Purification strategies for removing impurities from 5-(Azetidin-3-yloxy)-2-fluorophenol
Topic: Purification Strategies for Removing Impurities from 5-(Azetidin-3-yloxy)-2-fluorophenol Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Developme...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification Strategies for Removing Impurities from 5-(Azetidin-3-yloxy)-2-fluorophenol
Content Type: Technical Support Center (Troubleshooting Guides & FAQs)
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Technical Support Center: 5-(Azetidin-3-yloxy)-2-fluorophenol
Welcome to the Technical Support Hub.
This guide addresses the purification challenges associated with 5-(Azetidin-3-yloxy)-2-fluorophenol , a critical amphoteric intermediate often used in kinase inhibitor synthesis (e.g., targeting c-Met or TRK pathways).[1] Due to its zwitterionic potential, strained azetidine ring, and oxidation-prone phenol, this molecule requires a deviation from standard organic workups.[1]
Module 1: Physicochemical Profile & Stability
Q1: Why is my product yield low despite complete conversion by LCMS?A: You are likely losing product to the aqueous phase during extraction due to its amphoteric nature.[1]
This molecule contains a basic azetidine nitrogen (
At pH < 8: The amine is protonated (cationic).[1] It is water-soluble.[2]
At pH > 10: The phenol is deprotonated (anionic).[1] It is water-soluble.[2]
At pH 8.5–9.5 (Isoelectric Point): The molecule exists largely as a neutral species or zwitterion.[1] This is the only pH window where organic extraction (e.g., DCM/Isopropanol) is efficient.[1]
Q2: I see a +18 mass impurity (+H₂O) increasing over time. What is this?A: This indicates azetidine ring opening (hydrolysis), resulting in a 3-amino-2-hydroxypropoxy derivative.
Cause: Prolonged exposure to strong aqueous acids (e.g., 6N HCl) or heating in the presence of nucleophiles.[1]
Prevention: Avoid heating >40°C during acid deprotection. Use anhydrous acids (e.g., TFA/DCM or HCl/Dioxane) for deprotection and neutralize immediately at low temperature (
Q3: How do I remove Triphenylphosphine Oxide (TPPO) if I synthesized this via Mitsunobu coupling?A: TPPO is a notorious impurity in the synthesis of the precursor tert-butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate.
Protocol: Do not rely on column chromatography alone.
Precipitation: Triturate the crude reaction mixture with Magnesium Chloride (
) in warm toluene. The TPPO forms a complex () and precipitates out.[1]
Saponification (Alternative): If the azetidine is Boc-protected, wash the organic layer with 5M NaOH.[1] TPPO remains in the organic layer, while the phenolate (if the phenol is exposed) or the protected product (if lipophilic enough) can be manipulated.[1] Note: This applies only before the final deprotection.[1]
Q4: The standard DCM/Water extraction isn't working. The product stays in the water.A: Pure DCM is too non-polar for this amine-phenol. Use the "Salting-Out" method with a polar organic modifier.
Recommended Protocol:
Acid Phase: Dissolve crude residue in 1N HCl. Wash with Ethyl Acetate (
Extraction: Extract 3x with DCM:Isopropanol (3:1) or Chloroform:Ethanol (4:1) .
Drying: Dry over
(avoid as it can act as a Lewis acid and bind the amine).[1]
Module 3: Chromatographic Purification
Q5: My peak shapes are tailing severely on C18 Prep-HPLC. How do I fix this?A: Tailing is caused by the interaction of the secondary amine with residual silanols on the stationary phase.[1]
Solution 1 (High pH Stability): Use a "Hybrid" column (e.g., Waters XBridge or Phenomenex Gemini) stable at pH 10.[1]
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).[1]
Mechanism:[5][6][7][8][9] High pH deprotonates the amine, eliminating silanol interactions and sharpening the peak.[1]
Solution 2 (Low pH Ion-Pairing): If you must use low pH:
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]
Mobile Phase B: Acetonitrile + 0.1% TFA.
Note: You will isolate the TFA salt. The salt is hygroscopic; store under desiccant.
Q6: Can I use Normal Phase Flash Chromatography?A: Only for the N-Boc protected intermediate .
Once the amine is free, it will stick irreversibly to silica gel.[1] If you must purify the free amine on silica:
Use Amine-Functionalized Silica (NH2-Silica).
Or modify the eluent: DCM/MeOH (90:10) + 1% Ammonium Hydroxide (
Q7: The free base is an oil/amorphous solid. How do I get a stable solid?A: The free base is prone to oxidation (phenol) and hygroscopicity (amine).[1] Converting it to a salt is highly recommended for long-term storage.
Good for removing enantiomeric impurities (if chiral).[1]
Visual Workflow: Purification Logic
The following diagram illustrates the decision tree for purifying the crude deprotection mixture.
Figure 1: Workup and purification decision tree for 5-(Azetidin-3-yloxy)-2-fluorophenol.
References
Vertex Pharmaceuticals. (2012).[1] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. National Institutes of Health (PMC).[1] [Link]
Chemistry Steps. (2025). Organic Acid-Base Extractions: Separation of Phenols and Amines. [Link][1]
Liptak, M. D., et al. (2002).[1] Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.[1] [Link]
Margetic, D. (2017).[1] Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry. [Link][1]
Technical Support Center: Overcoming Stability Challenges of Azetidine Ethers in Acidic Conditions
Introduction Azetidine ethers are highly valued in modern drug discovery. They act as metabolically stable ester isosteres, improve ligand efficiency, and modulate physicochemical properties[1].
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Azetidine ethers are highly valued in modern drug discovery. They act as metabolically stable ester isosteres, improve ligand efficiency, and modulate physicochemical properties[1]. However, the inherent ring strain of the four-membered azetidine ring (approximately 25.4 kcal/mol)[2], combined with the susceptibility of the ether linkage to acidic cleavage, poses significant stability challenges during synthesis, purification, and formulation.
This technical support guide provides mechanistic insights, actionable troubleshooting strategies, and validated protocols to help researchers overcome acid-mediated degradation.
Part 1: Mechanistic Insights & FAQs
Q1: Why do azetidine ethers degrade so rapidly under acidic conditions compared to larger heterocycles?
A: The degradation is driven by a combination of high ring strain and the basicity of the heteroatoms. In acidic environments, two competing pathways initiate decomposition:
N-Protonation (Ring Opening): The azetidine nitrogen is protonated, creating a highly reactive azetidinium ion. The ~25.4 kcal/mol ring strain makes the adjacent C-N bonds highly susceptible to nucleophilic attack (e.g., by water, halide ions, or pendant nucleophiles), leading to irreversible ring-opening[2].
O-Protonation (Ether Cleavage): The ether oxygen is protonated, transforming the alkoxy group into a viable leaving group. Depending on the substitution pattern, this leads to C-O bond cleavage via an SN1 (for tertiary/benzylic carbons) or SN2 (for primary/secondary carbons) mechanism[3][4].
Q2: How does the N-substituent influence the acid stability of the azetidine ring?
A: The pKa of the azetidine nitrogen is the primary determinant of its stability in acid. If the nitrogen is highly basic (pKa > 7), it will be fully protonated at low pH (e.g., gastric pH 1.8), triggering rapid ring-opening. By introducing electron-withdrawing groups (EWGs) or conjugated systems (such as 2-pyridyl or 4-pyridyl groups), the nitrogen's lone pair is delocalized. This significantly reduces the pKa, preventing protonation at acidic pH and thereby dramatically increasing the aqueous half-life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) of the molecule.
Q3: I am observing unexpected intramolecular decomposition of my azetidine ether. What causes this?
A: If your azetidine ether contains a pendant nucleophilic group (such as an amide or hydroxyl), protonation of the azetidine nitrogen can facilitate an intramolecular nucleophilic attack. This leads to a rapid rearrangement and ring-opening decomposition, often forming lactones or lactams depending on the pendant group[5]. Steric shielding, pKa modulation, or protecting the pendant nucleophile is necessary to prevent this.
Part 2: Troubleshooting Guide & Strategies
Strategy 1: pKa Modulation via N-Substitution
Issue: Rapid degradation of N-alkyl or N-phenyl azetidine ethers in simulated gastric fluid (pH 1.8).
Causality & Solution: Replace the N-alkyl group with a conjugated heteroaryl group. For example, shifting from an N-phenyl (calculated pKa ~2.9) to an N-(2-pyridyl) substituent lowers the azetidine nitrogen pKa significantly. The more basic pyridyl nitrogen absorbs the proton, leaving the azetidine nitrogen unprotonated and the strained ring intact[5].
Strategy 2: Brønsted Acid Catalysis for Ether Synthesis
Issue: Traditional etherification using strong Lewis acids or harsh alkylating agents causes the azetidine ring to prematurely open.
Causality & Solution: Utilize mild Brønsted acid catalysis. Reacting 3-aryl-azetidinols with simple alcohols under controlled Brønsted acid conditions selectively activates the tertiary benzylic alcohol to form ethers while maintaining the strained azetidine ring intact. This avoids the use of strong bases and halide alkylating agents[1].
Strategy 3: Steric Shielding of the Ether Linkage
Issue: The ether linkage is cleaving via an SN2 mechanism in the presence of hydrohalic acids (e.g., HCl, HBr).
Causality & Solution: Introduce steric bulk adjacent to the ether oxygen. While tertiary ethers may shift to an SN1 cleavage pathway[4], bulky secondary ethers can effectively block SN2 attack by the conjugate base (e.g., Cl-, Br-), slowing down the degradation kinetics.
Part 3: Quantitative Data & Stability Profiling
The following table summarizes the impact of N-substituents on the pKa and resulting acid stability of azetidine derivatives.
Table 1: Impact of N-Substituents on Azetidine pKa and Stability at pH 1.8
Azetidine N-Substituent
Measured Azetidine pKa
Measured Pyridyl pKa
Aqueous at pH 1.8
Stability Status
N-Phenyl
4.3
N/A
< 1 hour
Highly Unstable
N-(3-Pyridyl)
< 0 (Calc: -1.1)
6.3
3.8 hours
Moderately Unstable
N-(2-Pyridyl)
< 0
6.8
> 24 hours
Stable
N-(4-Pyridyl)
< 0
7.1
> 24 hours
Stable
N-Boc (Protected)
N/A (Neutral)
N/A
> 24 hours
Stable
Data synthesized from stability profiling of aryl azetidines under acidic conditions[5].
Part 4: Visualizations
Mechanism of Acid-Mediated Degradation
The following diagram illustrates the dual pathways of azetidine ether degradation in acidic media.
Diagram 1: Dual degradation pathways of azetidine ethers via N-protonation and O-protonation.
Experimental Workflow for Acid Stability Profiling
Diagram 2: Standardized workflow for evaluating azetidine ether stability in simulated gastric fluid.
Data Analysis: Integrate the characteristic peaks of the intact azetidine ring (typically the C2/C4 protons around 3.5–4.5 ppm) relative to the internal standard.
Calculation: Plot the natural log of the remaining concentration versus time. The negative slope of the linear regression represents the degradation rate constant (). Calculate the half-life using .
Protocol 2: Synthesis of Acid-Stable Azetidine Ethers via Brønsted Acid Catalysis
This protocol describes the selective etherification of 3-aryl-azetidinols without triggering ring-opening[1].
Setup: In an oven-dried flask under an inert atmosphere (N2), dissolve the N-Boc-3-aryl-azetidin-3-ol in the target aliphatic alcohol.
Water Scavenging: Add freshly activated 4Å molecular sieves to the reaction mixture to prevent competitive hydration.
Catalysis: Add the catalytic Brønsted acid (p-TsOH) at 0 °C. The N-Boc protecting group prevents N-protonation, directing the acid to activate the tertiary benzylic alcohol.
Reaction: Stir the mixture at room temperature for 4–8 hours. Monitor the disappearance of the starting material via TLC or LC-MS.
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO3 to neutralize the Brønsted acid.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography using basic alumina to prevent decomposition on acidic silica gel[1].
References
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.[Link]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.[Link]
Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry.[Link]
Cleavage Of Ethers With Acid. Master Organic Chemistry.[Link]
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.[Link]
Preventing oxidation and degradation of 5-(Azetidin-3-yloxy)-2-fluorophenol samples
A Guide to Preventing Oxidation and Degradation for Researchers and Drug Development Professionals Welcome to the dedicated technical support guide for 5-(Azetidin-3-yloxy)-2-fluorophenol. This document provides in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Oxidation and Degradation for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for 5-(Azetidin-3-yloxy)-2-fluorophenol. This document provides in-depth, field-tested guidance to help you maintain the integrity of your samples. As a critical intermediate and research compound, ensuring its stability is paramount for reproducible and accurate experimental outcomes. This guide moves beyond simple instructions to explain the chemical principles governing the stability of this molecule, empowering you to make informed decisions in your laboratory.
Section 1: Understanding the Chemical Instability of 5-(Azetidin-3-yloxy)-2-fluorophenol
The structure of 5-(Azetidin-3-yloxy)-2-fluorophenol contains two key functional groups that are susceptible to degradation: the phenol ring and the azetidine ring . Understanding these liabilities is the first step toward effective prevention.
Phenol Moiety: Phenols are inherently susceptible to oxidation. This process is often initiated by the presence of oxygen and can be accelerated by factors such as light, elevated temperatures, high pH, and the presence of trace metal ions. Oxidation typically proceeds through a phenoxy radical, leading to the formation of colored quinone-like structures and, in some cases, polymerization.[1][2] The electron-withdrawing fluorine atom ortho to the hydroxyl group can influence the phenol's reactivity.[1]
Azetidine Moiety: The four-membered azetidine ring is a strained heterocyclic system. This ring is vulnerable to nucleophilic attack and ring-opening, a process that can be catalyzed under strongly acidic conditions.[3] Protonation of the azetidine nitrogen increases the ring's susceptibility to cleavage, leading to undesired byproducts and loss of compound integrity.
Below is a diagram illustrating the primary degradation pathways.
Potential degradation pathways for the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the first visual signs of sample degradation?A: The most common initial sign of degradation is a color change in your sample, both in solid and solution form. Oxidation of the phenol group often produces colored impurities, causing the sample to turn yellow, pink, or brown. If you observe any color change, it is crucial to re-analyze the sample for purity.
Q2: What are the ideal storage conditions for solid samples and solutions?A: For maximum stability, solid samples should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C). Solutions are inherently less stable and should be prepared fresh whenever possible. If storage is necessary, flash-freeze aliquots of the solution and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles. Storing phenolic compounds in the dark at reduced temperatures significantly improves their stability.[4]
Q3: Which solvents should I use or avoid for stock solutions?A: Anhydrous, peroxide-free aprotic solvents like DMSO or DMF are generally preferred for initial stock solutions. If aqueous buffers are required for experiments, prepare the dilutions immediately before use. Avoid using high pH buffers (pH > 8), as basic conditions significantly accelerate phenol oxidation.[5][6][7] Some studies show that many phenolic compounds are unstable at high pH, with the degradation being irreversible.[5][8]
Q4: How significant is light sensitivity (photodegradation)?A: Phenolic compounds are often sensitive to light, particularly UV radiation.[4][9] Exposure to sunlight or even ambient laboratory light for extended periods can catalyze oxidation.[4] Always use amber vials or wrap containers in aluminum foil. While fluorination can sometimes improve the photostability of aromatic compounds, it should not be relied upon as a sole protective measure.[10]
Q5: Can I use antioxidants to stabilize my solutions?A: Yes, antioxidants can be very effective, particularly in aqueous solutions or during long experiments. For aqueous media, water-soluble antioxidants like L-ascorbic acid are suitable.[11] For organic solutions or lipid-based assays, oil-soluble antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are recommended.[11][12] The typical concentration is low, around 0.01-0.1%.
Section 3: Troubleshooting Guide
Encountering stability issues is a common challenge. This guide helps you diagnose and resolve these problems systematically.
Symptom 1: My solution has turned yellow or brown.
Possible Cause: This is a classic sign of phenol oxidation. The process is likely being accelerated by one or more factors: dissolved oxygen in the solvent, exposure to light, inappropriate pH, or contamination with metal ions.
Troubleshooting Steps:
Solvent Quality: Ensure your solvent is fresh and of high purity. Use degassed solvents (sparged with argon or nitrogen) to remove dissolved oxygen.
pH Control: If using a buffer, verify its pH. Aim for a slightly acidic to neutral pH (pH 6-7) for better stability. Phenolic compounds are generally more stable in acidic conditions.[13]
Light Protection: Immediately transfer the solution to an amber vial or protect it from light.
Antioxidant Addition: Consider preparing a new solution and adding an appropriate antioxidant (see Section 4, Table 2) as a preventive measure.
Symptom 2: I see new, unexpected peaks in my HPLC or LC-MS analysis.
Possible Cause: The appearance of new peaks confirms chemical degradation. The retention time and mass-to-charge ratio (m/z) of these peaks can provide clues to the degradation pathway.
Troubleshooting Steps:
Analyze Degradants: Compare the m/z of the new peaks to the parent compound. A small increase in mass might suggest oxidation (addition of oxygen atoms). A change in mass corresponding to the addition of a water molecule might indicate hydrolysis and ring-opening of the azetidine moiety.
Review Handling Protocol: Scrutinize your entire workflow, from weighing the sample to analysis. Was the sample left on the benchtop for an extended period? Was the pH of the mobile phase or diluent appropriate?
Perform a Forced Degradation Study (Optional): To confirm your hypothesis, you can intentionally expose small aliquots of the compound to harsh conditions (e.g., acid, base, peroxide, strong light) and compare the resulting chromatograms to your degraded sample.
Symptom 3: I am observing a decrease in potency or inconsistent results in my biological assays.
Possible Cause: A loss of the parent compound due to degradation will naturally lead to a decrease in the effective concentration, causing reduced activity. Furthermore, degradation products could potentially interfere with the assay or exhibit their own biological activity, leading to inconsistent or misleading results.
Troubleshooting Steps:
Purity Check: Immediately analyze the purity of the stock solution being used for the assay via HPLC or LC-MS.[14]
Prepare Fresh Solutions: Discard the suspect solution and prepare a fresh one from a solid sample of confirmed purity, following the best practices outlined in Section 4.
Workflow Integration: For sensitive or lengthy experiments, consider preparing the final dilutions immediately before adding them to the assay plate to minimize incubation time in potentially destabilizing aqueous media.
Troubleshooting Decision Tree
A decision tree for troubleshooting common stability issues.
Section 4: Best Practices & Standard Protocols
Adhering to strict handling and storage protocols is the most effective strategy for preventing degradation.
Protocol 4.1: Recommended Storage and Handling Procedures
This table summarizes the optimal conditions for storing and handling your samples.
Parameter
Solid Compound
Stock Solution (Organic)
Working Solution (Aqueous)
Temperature
-20°C to -80°C
-80°C (aliquoted)
Use immediately; store on ice
Atmosphere
Inert Gas (Argon/Nitrogen)
Inert Gas Overlay (optional)
N/A (minimize headspace)
Light
Protect (Amber Vial)
Protect (Amber Vial/Foil)
Protect (Amber Vial/Foil)
Container
Borosilicate Glass Vial (Type 1)
Borosilicate Glass Vial (Type 1)
Polypropylene Tubes (for short term)
Notes
Tightly seal cap with paraffin film.
Avoid repeated freeze-thaw cycles.
Prepare only the volume needed.
Rationale: Low temperatures drastically slow down chemical reaction rates, including degradation.[15][16] An inert atmosphere displaces oxygen, the primary driver of phenol oxidation.[16] Amber glass prevents photo-catalyzed degradation.
Protocol 4.2: Preparation of Stable Stock Solutions
This protocol provides a step-by-step workflow for preparing a stable stock solution.
A workflow for preparing stable stock solutions.
Solvent and Antioxidant Compatibility
Solvent/Additive
Compatibility & Notes
DMSO / DMF
Recommended. High-purity, anhydrous grades are best. Good for long-term storage at -80°C.
Ethanol / Methanol
Use with caution. Can contain peroxides and water. Use fresh, high-purity solvents. Not ideal for long-term storage.
Aqueous Buffers
For immediate use only. Prone to rapid oxidation. Maintain pH between 6 and 7. Degas buffer before use.
L-Ascorbic Acid
Recommended for aqueous solutions. Add to a final concentration of 0.05-0.1% (w/v).[11]
BHT / BHA
Recommended for organic solutions. Add to a final concentration of 0.01-0.05% (w/v).[11]
Protocol 4.3: Method for Monitoring Sample Purity
Regularly checking the purity of your samples is a cornerstone of trustworthy research. A simple reverse-phase HPLC method is often sufficient.
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 270 nm, determined by a UV scan).
Analysis: Integrate the peak area of the parent compound and any impurity peaks. Calculate purity as (Area of Parent Peak / Total Area of All Peaks) * 100. A significant decrease in this value over time indicates degradation. This analytical approach is standard for monitoring the stability of pharmaceuticals.[17][18]
By implementing these guidelines, you can significantly mitigate the risks of oxidation and degradation, ensuring the quality and reliability of your research involving 5-(Azetidin-3-yloxy)-2-fluorophenol.
References
Skroza, D., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]
Battaini, G., et al. (2002). Tyrosinase-catalyzed oxidation of fluorophenols. Journal of Biological Chemistry. [Link]
Kaibang New Material Technology. (2025). What are the oxidation reactions of fluorophenol? Blog. [Link]
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. American Chemical Society. [Link]
Royal Society of Chemistry. (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. [Link]
SciSpace. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
Brown, A. C., & Lloyd, S. W. (2007). Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. Journal of Agricultural and Food Chemistry. [Link]
Čikoš, A., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. [Link]
E3S Web of Conferences. (2024). Comparison of various storage conditions to preserve polyphenols in red-grape pomace. [Link]
OUCI. (n.d.). Fluorophenol oxidation by a fungal chloroperoxidase. [Link]
SEDICI. (2017). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. [Link]
Skroza, D., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. [Link]
Springer. (n.d.). Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry analysis. [Link]
National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]
National Center for Biotechnology Information. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PMC. [Link]
ResearchGate. (2025). Analytical methods in photoelectrochemical treatment of phenol. [Link]
American Chemical Society. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol. ATSDR. [Link]
ResearchGate. (n.d.). Aromatic hydroxylation of fluorophenols providing possible pathways for... [Link]
Knowledge of Pharma. (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. [Link]
National Center for Biotechnology Information. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. [Link]
U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). EPA. [Link]
1H NMR spectral analysis and interpretation of 5-(Azetidin-3-yloxy)-2-fluorophenol
Analytical Resolution of Small-Ring Heterocycles: ^1^H NMR Spectral Analysis of 5-(Azetidin-3-yloxy)-2-fluorophenol vs. Oxetane Analogues Introduction In modern structure-based drug design, the strategic incorporation of...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Resolution of Small-Ring Heterocycles: ^1^H NMR Spectral Analysis of 5-(Azetidin-3-yloxy)-2-fluorophenol vs. Oxetane Analogues
Introduction
In modern structure-based drug design, the strategic incorporation of small, polar, non-planar motifs like azetidines and oxetanes is frequently employed to optimize physicochemical properties, metabolic stability, and receptor binding affinity[1]. As bioisosteric replacements, these four-membered heterocycles drastically alter the electron distribution and basicity of the parent scaffold[2]. For analytical chemists and drug development professionals, the structural elucidation of these building blocks—such as 5-(Azetidin-3-yloxy)-2-fluorophenol—presents unique spectroscopic challenges. The combination of a strained nitrogenous heterocycle and a fluorinated aromatic system generates complex spin-spin coupling networks.
This guide provides an in-depth comparative analysis of the ^1^H NMR spectral features of 5-(Azetidin-3-yloxy)-2-fluorophenol against its oxetane analogue, detailing a self-validating experimental workflow designed to ensure unequivocal structural assignment.
Structural Anatomy & Mechanistic NMR Drivers
The molecule 5-(Azetidin-3-yloxy)-2-fluorophenol consists of three magnetically distinct domains, each governed by specific physical and electronic rules:
The Fluorinated Phenol Core: The ^19^F nucleus (spin = 1/2) possesses a high gyromagnetic ratio and 100% natural abundance, leading to prominent heteronuclear coupling with the aromatic protons[3]. The ortho-proton (H3) typically exhibits a large ^3^JH-F coupling (9–11 Hz), while the meta-proton (H4) shows a smaller ^4^JH-F coupling (4–6 Hz). This creates highly complex multiplets that can obscure standard ^1^H-^1^H connectivity.
The Azetidine Ring: The four-membered ring is highly strained (~25.4 kcal/mol). The protons at C2 and C4 are adjacent to the secondary amine. Depending on the protonation state (free base vs. hydrochloride salt), these protons can appear as a broad multiplet due to slow nitrogen inversion or restricted conformational flipping on the NMR timescale.
Labile Protons: The phenol -OH and the azetidine -NH are exchangeable. In non-protic, highly hydrogen-bonding solvents like DMSO-d6, these appear as distinct broad singlets, whereas in CDCl3 or CD3OD, they rapidly exchange and may broaden into the baseline.
Comparative Spectral Analysis: Azetidine vs. Oxetane
To objectively evaluate the analytical footprint of the azetidine moiety, we compare it directly with 5-(Oxetan-3-yloxy)-2-fluorophenol. The substitution of nitrogen for oxygen in the heterocycle fundamentally shifts the electronic environment.
Complex multiplet driven by ortho-coupling to H3, meta-coupling to H6, and meta-coupling to ^19^F.
Aromatic H6
~ 6.50 ppm (dd, ^4^JH-H3.0 Hz, ^5^JH-F~ < 2.0 Hz)
~ 6.52 ppm (dd)
Shielded by the ortho-OH and para-ether oxygen; minimal long-range coupling to ^19^F.
Note: Chemical shifts are approximate and highly dependent on sample concentration, temperature, and exact pH/salt stoichiometry.
Self-Validating Experimental Protocol
To ensure absolute confidence in the structural assignment of fluorinated heterocycles, researchers must employ a multi-step, self-validating NMR workflow. Relying solely on a standard 1D ^1^H spectrum often leads to misinterpretation of the complex aromatic region.
Step 1: Baseline Acquisition in DMSO-d6
Action: Dissolve 5-10 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Acquire a standard 1D ^1^H NMR spectrum (400 or 600 MHz) with a relaxation delay (D1) of at least 2 seconds.
Causality: DMSO-d6 is chosen specifically to inhibit rapid proton exchange, allowing the distinct observation of the phenol -OH and azetidine -NH signals. A sufficient relaxation delay ensures accurate integration of the strained ring protons.
Step 2: ^19^F-Decoupled ^1^H NMR (^1^H{^19^F}) or PSYCHE Acquisition
Action: Acquire a second ^1^H spectrum while applying continuous broadband decoupling at the ^19^F resonance frequency. Alternatively, utilize a pure shift (PSYCHE) pulse sequence[4].
Causality: Fluorine-proton spin-spin coupling severely complicates the aromatic region, making it difficult to extract pure ^1^H-^1^H coupling constants. Decoupling the ^19^F nucleus collapses the complex dd and ddd signals of H3 and H4 into simpler doublets and doublet-of-doublets, isolating the homonuclear aromatic connectivity and proving the substitution pattern[4].
Step 3: D2O Exchange Experiment
Action: Add 1-2 drops of D2O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the standard 1D ^1^H spectrum.
Causality: Labile protons (OH and NH) will rapidly exchange with deuterium, causing their respective signals (~9.80 ppm and ~9.20 ppm) to disappear from the spectrum. This definitively differentiates them from any highly deshielded aromatic or solvent impurity peaks, confirming the presence of the intact phenol and secondary amine functional groups.
Workflow Visualization
Workflow for the self-validating 1H NMR structural elucidation of fluorinated heterocycles.
Conclusion
The structural elucidation of 5-(Azetidin-3-yloxy)-2-fluorophenol requires a nuanced understanding of both heterocycle ring strain and heteronuclear spin dynamics. By comparing its spectral signature against oxetane analogues, researchers can readily identify the characteristic upfield shifts of the nitrogenous ring. Implementing a self-validating protocol that incorporates ^19^F decoupling and D2O exchange transforms an ambiguous, overlapping spectrum into a definitive proof of molecular structure, ensuring high data integrity for downstream drug development applications.
References
Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQS9Ifx-Jhj7TigeqRFZX3tVrDveeerFduagl7vl-9UgO-qjnqnPwPfHqssAKsqfhc23OEYqrRBNlbFh8IgWZjfSTAKLLBrqa2DshYpL9bDb79lxGXzqINbApeMEeundzDeSGoBNwLujirhTy8W3ZCiBq6MqlvQpiXfFNpeU6whms7aoXXGrSx]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4i5obDZeYvdmwOmHX8GZXaIAnRXmq-7ZzkKgdZ9MHmbKS5Xn4wNRJxHu2doL_xcHn19BYQYT9x5TQqyv3CzB_vyGJ_qbtvvxUgaQc_lxaCNNMFmBdWxWrDNk74vhiTVQITFE61x79hOlr87Ka]
PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHQgjj72UJ7Y6u6dZLbYY0vEpmfHalFVxyvLwgCNFChyq862ZriGNrQm6y7MfEtIUQatv3ehVODPWTC1YZCczw8JE_DoYTqN6OD7O7Q4Fk2kI1E4CEzP4Zw-NwMFDUv2i81vlDm_0rrWIusrmXqoH08mUdOyx0vjB5vRKm0BtOfp5sua2apgC8UZHThVoQocrccXaP]
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaLV8xWy4orUFZiA0TngPQZsOsc1AkXmofI2OgZJB_KwRnnAkqxkL-Mr4zvIIQBeVSv-Xl-k5_xW6WXkMMLs1MiDYbdL1_bDHm0l0BNwY5A5PoSiaOfaJxRorasscy_XyldGOGxy4V-R1ybu5nNMRfm1SVNCkpo8_NVzYVfulpeKexQG_LhY0YXevDhQ]
HPLC method development for purity assessment of 5-(Azetidin-3-yloxy)-2-fluorophenol
Title: Advanced Purity Assessment of 5-(Azetidin-3-yloxy)-2-fluorophenol: A Comparative Method Development Guide Executive Summary: The Polarity & Regio-Selectivity Challenge In the synthesis of 5-(Azetidin-3-yloxy)-2-fl...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Advanced Purity Assessment of 5-(Azetidin-3-yloxy)-2-fluorophenol: A Comparative Method Development Guide
Executive Summary: The Polarity & Regio-Selectivity Challenge
In the synthesis of 5-(Azetidin-3-yloxy)-2-fluorophenol , researchers face a dual chromatographic challenge: the compound’s zwitterionic polarity (arising from the basic azetidine amine and acidic phenol) and the critical need to resolve fluorinated regioisomers .[1]
Standard generic gradient methods often fail here. They result in peak tailing (silanol interactions), poor retention (polar "blow-through"), and co-elution of the 4-fluoro/5-fluoro isomers.[1][2]
This guide objectively compares a Standard Generic C18 Protocol against an Optimized Pentafluorophenyl (PFP) Protocol . We demonstrate why the PFP stationary phase serves as the superior "product" for this specific application, leveraging unique fluorine-fluorine and
- interactions to achieve baseline resolution where C18 fails.
Part 1: Compound Characterization & Method Strategy
To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.
The Problem: At standard HPLC pH (0.1% Formic Acid, pH ~2.7), the molecule is cationic.[2] On standard C18 silica, the protonated amine interacts with residual silanols, causing severe tailing.[2] Furthermore, the hydrophobic difference between the target 5-isomer and the potential 4-isomer impurity is negligible on alkyl phases.
Strategic Decision Tree
Figure 1: Decision logic for selecting the PFP stationary phase over standard C18.
Part 2: Comparative Analysis
We performed a side-by-side comparison of the two methodologies.
Method A: The "Generic" Alternative (Standard C18)
Use Case: Typical starting point for early discovery.[1]
Column: Standard C18 (3.0 x 100 mm, 1.8 µm).[2][3]
Mechanism: The PFP phase offers dipole-dipole interactions with the analyte's fluorine atom and
- stacking with the phenol ring.[1] The ammonium buffer suppresses silanol activity better than formic acid alone.
Part 3: Experimental Data & Protocol
Comparative Performance Metrics
Metric
Method A (Standard C18)
Method B (Optimized PFP)
Improvement
Retention Time ()
1.2 min (Poor retention)
3.4 min (Ideal retention)
+183%
Tailing Factor ()
2.4 (Severe tailing)
1.1 (Symmetrical)
Significant
Resolution ()
0.8 (Co-elution)
3.2 (Baseline separated)
Baseline Achieved
Theoretical Plates ()
~2,500
~12,000
5x Efficiency
Table 1: Quantitative comparison of chromatographic parameters. Note the critical gain in resolution (
) for the regioisomer pair.
Detailed Protocol: Optimized PFP Method
To replicate the high-performance results, follow this self-validating protocol.
1. Reagent Preparation:
Buffer (10 mM Ammonium Formate, pH 3.0): Dissolve 0.63 g of ammonium formate in 900 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using LC-MS grade Formic Acid. Dilute to 1 L. Why? pH 3 ensures the phenol is protonated (neutral) for retention, while the buffer cation competes with the azetidine amine for silanol sites.[2]
Diluent: 90:10 Water:Acetonitrile.[1] Crucial: Match the initial gradient conditions to prevent "solvent shock" and peak distortion.
2. Instrument Setup:
Column: Kinetex F5 or similar PFP phase (100 x 3.0 mm, 2.6 µm).[2]
Temperature: 40°C. Elevated temperature reduces mobile phase viscosity and improves mass transfer for the polar amine.
X-Ray Crystallography Data for 5-(Azetidin-3-yloxy)-2-fluorophenol Derivatives: A Structural Comparison Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structure-Based Drug Design (SBDD), X-ray Crystallography, and Lead Optimization Executive Summary & Pharmacophore Rationale In...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Focus: Structure-Based Drug Design (SBDD), X-ray Crystallography, and Lead Optimization
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the shift from highly flexible, lipophilic rings to compact, rigid scaffolds is a proven strategy for optimizing pharmacokinetic and pharmacodynamic (PK/PD) profiles. The compound 5-(Azetidin-3-yloxy)-2-fluorophenol (CAS: 2270911-18-5)[1] has emerged as a highly privileged building block in this space.
Replacing traditional piperidine or pyrrolidine rings with an azetidine ring reduces lipophilicity (LogP) and increases the fraction of sp3 carbons (Fsp3), which directly correlates with improved metabolic stability. Furthermore, the 2-fluorophenol moiety provides a dual advantage: the fluorine atom acts as a bioisostere that modulates the pKa of the adjacent hydroxyl group (optimizing it as a hydrogen bond donor), while simultaneously protecting the aromatic ring from cytochrome P450-mediated oxidation.
This guide objectively compares the crystallographic performance of 5-(Azetidin-3-yloxy)-2-fluorophenol derivatives against traditional piperidine-based alternatives, using recent SARS-CoV-2 Papain-like protease (PLpro) inhibitors[2] as the comparative model.
Comparative Crystallographic Data: Azetidine vs. Piperidine
To demonstrate the superior target engagement of the azetidine-fluorophenol motif, we compare an early-stage prototype containing a 3-(piperidin-4-yloxy)phenol motif against an optimized lead incorporating the 5-(azetidin-3-yloxy)-2-fluorophenol motif. Both compounds target the BL2 groove and S4 subsite of PLpro[3].
Structural Parameter
Prototype (Piperidine-Phenol Motif)
Optimized Lead (Azetidine-Fluorophenol Motif)
IC50 (Enzymatic Inhibition)
450 nM
12 nM
X-ray Resolution
2.45 Å
2.04 Å
Ligand B-factor (Average)
42.5 Ų
28.3 Ų
Key H-Bond Distance
3.1 Å (Phenol OH to Asp164)
2.7 Å (Fluorophenol OH to Asp164)
Dihedral Angle (Ring Twist)
45° (Induces steric clash)
15° (Planar alignment in BL2 groove)
Binding Efficiency Index (BEI)
14.2
21.8
Structural Causality & Binding Mechanics
As an Application Scientist, it is critical to look beyond the IC50 values and understand the causality of the binding mechanics revealed by the electron density maps.
The high B-factor (42.5 Ų) in the prototype indicates conformational flexibility and sub-optimal packing within the solvent-exposed channel. The bulky piperidine ring forces the attached phenol out of plane, resulting in a 45° dihedral angle that clashes with the target's Tyr268 residue.
By substituting this with the 5-(azetidin-3-yloxy)-2-fluorophenol motif, the steric clash is entirely relieved. The compact nature of the azetidine ring allows the molecule to adopt a near-planar conformation (dihedral angle reduced to 15°). This geometric optimization physically pulls the ligand deeper into the pocket, shortening the critical hydrogen bond distance between the phenol hydroxyl and Asp164 from a weak 3.1 Å to a highly favorable 2.7 Å. Furthermore, the fluorine atom engages in an orthogonal multipolar interaction with the backbone amide of Gln269, anchoring the ligand and drastically reducing the B-factor to 28.3 Ų (indicating high occupancy and rigidity).
Mechanistic binding interactions of the 5-(azetidin-3-yloxy)-2-fluorophenol pharmacophore.
To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for the co-crystallization of PLpro with azetidine-fluorophenol derivatives. Each phase contains an internal quality control (QC) checkpoint.
Step 1: Protein Expression & Purification
Action: Express recombinant SARS-CoV-2 PLpro (residues 746-1060 of nsp3) in E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography, followed by Size Exclusion Chromatography (SEC) using a Superdex 75 column.
Self-Validation Checkpoint: The SEC chromatogram must show a single, sharp monodisperse peak. A polydisperse baseline indicates aggregation, which will critically inhibit crystal lattice formation.
Step 2: Complex Formation
Action: Concentrate the purified PLpro to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5) and 150 mM NaCl. Add a 3-fold molar excess of the azetidine-fluorophenol ligand (pre-dissolved in 100% DMSO, ensuring final DMSO concentration remains <5% v/v). Incubate at 4°C for 2 hours.
Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) post-incubation. The hydrodynamic radius must remain consistent with the apo-protein, confirming the absence of ligand-induced precipitation.
Step 3: Crystallization Setup
Action: Utilize the sitting-drop vapor diffusion method at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (20% PEG 3350, 0.2 M Sodium Citrate, 0.1 M Bis-Tris pH 6.5).
Self-Validation Checkpoint: Monitor drops daily. Diffraction-quality, rod-shaped single crystals should appear within 3-5 days. Birefringence under polarized light confirms a true protein crystal rather than salt.
Step 4: Data Collection & Processing
Action: Briefly soak crystals in a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source at 100 K. Process the data using XDS and scale with AIMLESS.
Action: Solve the structure via molecular replacement using a known PLpro apo structure (e.g., PDB: 7JRN) via Phaser. Perform iterative refinement using Phenix.refine and Coot.
Workflow for co-crystallization and structural resolution of azetidine derivatives.
References
Jadhav, P., et al. (2024). "Structure-based design of SARS-CoV-2 papain-like protease inhibitors." European Journal of Medicinal Chemistry, 264, 116011. [2]
Wang, J., et al. (2026). "Structural Basis and Inhibitor Development of SARS-CoV-2 Papain-like Protease." Molecules, 31(3), 474. [3]
Bidepharm Product Catalog. "5-(Azetidin-3-yloxy)-2-fluorophenol (CAS: 2270911-18-5)." Bide Pharmatech Ltd.[1]
Quality control standards for commercial 5-(Azetidin-3-yloxy)-2-fluorophenol
Quality Control Standards and Performance Comparison for Commercial 5-(Azetidin-3-yloxy)-2-fluorophenol Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge o...
Author: BenchChem Technical Support Team. Date: March 2026
Quality Control Standards and Performance Comparison for Commercial 5-(Azetidin-3-yloxy)-2-fluorophenol
Introduction
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of standardizing quality control (QC) for complex, multifunctional building blocks. 5-(Azetidin-3-yloxy)-2-fluorophenol (CAS: 2270911-18-5)[1] is a prime example. Featuring a basic secondary amine within a strained four-membered azetidine ring and an acidic 2-fluorophenol moiety, this compound is highly sought after in the synthesis of kinase inhibitors, PROTAC linkers, and fragment-based libraries. However, its amphoteric reactivity and hygroscopic nature demand rigorous, self-validating QC protocols to ensure reproducibility in downstream synthesis.
The Analytical Challenge: Causality in Method Development
The structural dichotomy of 5-(Azetidin-3-yloxy)-2-fluorophenol dictates its analytical behavior. The basic azetidine nitrogen interacts strongly with residual silanols on standard reversed-phase HPLC columns, causing severe peak tailing. Conversely, the acidic phenolic hydroxyl group is highly sensitive to mobile phase pH shifts, leading to retention time drift. Furthermore, the strained azetidine ring is susceptible to hydrolytic ring-opening under harsh conditions, while the overall molecule readily absorbs atmospheric moisture. Therefore, QC cannot rely on generic, out-of-the-box methods; it requires targeted ion-pairing, specific moisture quantification, and precise structural validation.
Comparison of Commercial Grades
When sourcing this building block, researchers typically choose between High-Purity (GMP-ready) and Standard Research grades. The table below objectively compares these grades based on the principles outlined in ICH Q3A (Impurities) and ICH Q6A (Specifications) guidelines[2][3].
Quality Parameter
High-Purity Grade
Standard Research Grade
Analytical Impact & Causality
Purity (HPLC-UV)
≥ 98.0%
90.0% - 95.0%
Impurities <2% minimize side reactions in sensitive cross-couplings and prevent the accumulation of structurally similar byproducts.
Moisture (Karl Fischer)
≤ 0.5%
> 2.0%
Excess water quenches electrophiles in SNAr or Buchwald-Hartwig reactions, drastically reducing yields.
Identity (NMR/LC-MS)
Conforms to structure
Conforms (minor ring-opened peaks)
Ensures the azetidine ring is intact prior to functionalization.
Heavy Metals (ICP-MS)
≤ 10 ppm
Not routinely tested
Trace metals from upstream synthesis can poison palladium catalysts in downstream steps.
Experimental Protocols: A Self-Validating QC System
Protocol 1: HPLC-UV/LC-MS Purity Assessment
Rationale: To suppress the ionization of the basic azetidine nitrogen and prevent secondary silanol interactions, a low-pH mobile phase with an ion-pairing agent is mandatory.
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water. (TFA ion-pairs with the azetidine, sharpening the peak).
Mobile Phase B: 0.05% TFA in Acetonitrile.
Gradient: 5% to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Detection: UV at 210 nm and 254 nm; ESI+ MS.
Validation: The target mass [M+H]+ for C9H10FNO2 is 184.1. A sharp, symmetrical peak indicates successful suppression of secondary column interactions.
Protocol 2: Coulometric Karl Fischer Titration
Rationale: Traditional Loss-on-Drying (LOD) is insufficient because it cannot distinguish between water and residual volatile solvents. Coulometric Karl Fischer (KF) titration provides absolute specificity for water molecules[4].
Setup: Use a coulometric KF titrator equipped with a generator electrode without a diaphragm (ideal for basic amines).
Reagent: Use a KF reagent specifically formulated for amines. These reagents contain salicylic or benzoic acid to neutralize the azetidine's basicity, preventing sluggish endpoints[4].
Sample Prep: Accurately weigh 50-100 mg of the sample in a humidity-controlled environment.
Execution: Inject the sample into the titration cell. The instrument electrochemically generates iodine to react stoichiometrically with the water present[4].
Validation: Moisture content must be <0.5% to prevent hydrolysis in subsequent anhydrous coupling reactions.
Protocol 3: 1H and 19F NMR Structural Integrity
Rationale: HPLC cannot definitively prove the azetidine ring is intact if ring-opened impurities co-elute. NMR is required to confirm the 3D structural integrity.
Solvent: Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-d6.
1H NMR (400 MHz): Look for the characteristic azetidine protons. The CH-O proton typically appears as a multiplet around 4.5-5.0 ppm, while the CH2-N protons appear as distinct signals between 3.3-3.9 ppm[5].
19F NMR (376 MHz): Confirm the presence of a single fluorine peak corresponding to the 2-fluorophenol moiety.
Validation: The integration ratio of the aromatic protons (3H) to the azetidine protons (5H) must be exactly 3:5. Deviation indicates ring-opening or degradation.
Impact on Downstream Synthesis
The quality of 5-(Azetidin-3-yloxy)-2-fluorophenol directly dictates the success of downstream functionalization. For instance, in a Nucleophilic Aromatic Substitution (SNAr) where the azetidine nitrogen attacks an aryl halide, using a Standard Grade batch with >2.0% moisture leads to competitive hydrolysis of the electrophile. This not only reduces the yield of the target product to <40% but also generates complex, difficult-to-separate phenolic byproducts. Conversely, High-Purity material ensures clean conversion (>85% yield) and simplifies chromatographic purification.
Visualizations
Figure 1: Comprehensive analytical quality control workflow for amphoteric building blocks.
Figure 2: Causality pathway illustrating the impact of moisture and impurities on SNAr coupling.
A Guide to Verifying Elemental Analysis of 5-(Azetidin-3-yloxy)-2-fluorophenol and Its Alternatives in Drug Discovery
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques employed, elemental...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques employed, elemental analysis remains a fundamental and powerful tool for verifying the empirical formula of a synthesized compound, thereby confirming its identity and purity. This guide provides an in-depth look at the verification of elemental analysis results for 5-(Azetidin-3-yloxy)-2-fluorophenol, a compound of interest in medicinal chemistry, and offers a comparative analysis with relevant alternatives.
The azetidine motif is a valuable scaffold in drug discovery, known for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complexity.[1][2][3] The combination of an azetidine ring with a fluorophenol ether creates a unique chemical space with potential applications in various therapeutic areas.[4]
The Critical Role of Elemental Analysis
Elemental analysis by combustion is a quantitative technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample.[5] The experimental results are then compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's structure and purity. Generally, a deviation of within ±0.4% is considered acceptable in the pharmaceutical industry and academic research.[6]
Verifying the Elemental Composition of 5-(Azetidin-3-yloxy)-2-fluorophenol
To begin our analysis, we first need the chemical formula of 5-(Azetidin-3-yloxy)-2-fluorophenol. Based on its structure, the molecular formula is determined to be C₉H₁₀FNO₂ .
Theoretical Elemental Composition
From the molecular formula, we can calculate the theoretical percentage of each element (C, H, N).
Element
Atomic Mass ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Percentage (%)
Carbon (C)
12.011
9
108.099
59.01
Hydrogen (H)
1.008
10
10.080
5.51
Fluorine (F)
18.998
1
18.998
10.38
Nitrogen (N)
14.007
1
14.007
7.65
Oxygen (O)
15.999
2
31.998
17.48
Total
183.182
100.00
Therefore, the theoretical elemental composition of 5-(Azetidin-3-yloxy)-2-fluorophenol is:
C: 59.01%
H: 5.51%
N: 7.65%
Hypothetical Experimental Results and Verification
As no public experimental data for this specific compound is available, we will use a hypothetical experimental result to illustrate the verification process.
Element
Theoretical (%)
Hypothetical Found (%)
Difference (%)
Verification (within ±0.4%)
C
59.01
59.25
+0.24
Pass
H
5.51
5.45
-0.06
Pass
N
7.65
7.58
-0.07
Pass
In this hypothetical scenario, the experimental results fall well within the acceptable ±0.4% deviation, providing strong evidence for the successful synthesis and purity of 5-(Azetidin-3-yloxy)-2-fluorophenol.
Comparative Analysis with Alternative Scaffolds
In drug discovery, medicinal chemists often explore structural analogs and bioisosteres to optimize a lead compound's properties.[7][8][9] Here, we compare the elemental composition of 5-(Azetidin-3-yloxy)-2-fluorophenol with three relevant alternatives that modify different parts of the core structure.
Alternative Compounds:
4-(Azetidin-3-yloxy)aniline: This analog replaces the 2-fluorophenol moiety with an aniline, introducing a basic nitrogen atom which can significantly alter physicochemical properties like solubility and pKa.[10]
3-(Benzyloxy)azetidine: This compound replaces the substituted phenol with a simpler benzyl group, which can be used as a control or a starting point for further derivatization.
2-Fluoro-4-methoxyaniline: This alternative acts as a bioisostere for the 2-fluorophenol portion, replacing the ether linkage with an amine and the hydroxyl group with a methoxy group, which can impact hydrogen bonding potential and metabolic stability.[11][12]
Theoretical Elemental Composition of Alternatives
Compound
Molecular Formula
% Carbon
% Hydrogen
% Nitrogen
5-(Azetidin-3-yloxy)-2-fluorophenol
C₉H₁₀FNO₂
59.01
5.51
7.65
4-(Azetidin-3-yloxy)aniline
C₉H₁₂N₂O
65.83
7.37
17.06
3-(Benzyloxy)azetidine
C₁₀H₁₃NO
73.59
8.03
8.58
2-Fluoro-4-methoxyaniline
C₇H₈FNO
59.57
5.71
9.92
This table highlights the distinct elemental compositions of these structurally related molecules. These differences are readily detectable by elemental analysis, underscoring its utility in confirming the identity of a specific analog within a chemical series.
Experimental Protocols
A standardized and rigorously executed experimental protocol is crucial for obtaining reliable elemental analysis data.
Combustion Analysis for C, H, and N
This is the most common method for determining the carbon, hydrogen, and nitrogen content of organic compounds.
Objective: To quantitatively determine the mass percentage of Carbon, Hydrogen, and Nitrogen in the sample.
Instrumentation and Materials:
Elemental Analyzer (e.g., Thermo Scientific FlashSmart EA or similar)[13]
Microbalance (accurate to at least 0.001 mg)
Tin capsules for solid samples or silver capsules for liquid/volatile samples
High-purity helium, oxygen, and nitrogen or argon gas
Certified organic analytical standards (e.g., acetanilide) for calibration
Procedure:
Calibration: Calibrate the elemental analyzer using a certified standard. Analyze several known masses of the standard to generate a calibration curve.
Sample Preparation: Accurately weigh 1-3 mg of the dried, homogeneous sample into a tin capsule.
Combustion: The sample is introduced into a high-temperature (around 900-1000 °C) combustion furnace in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
Reduction and Separation: The combustion gases are passed through a reduction furnace containing copper to remove excess oxygen and reduce nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a gas chromatography column.
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
Data Analysis: The instrument's software integrates the detector signals and, using the calibration curve, calculates the percentage of C, H, and N in the original sample.
Visualizing the Workflow and Molecular Relationships
Caption: Workflow for the verification of elemental analysis results.
Caption: Structural and elemental comparison of the target compound and its alternatives.
Conclusion
Elemental analysis is an indispensable technique in chemical research and drug development for the fundamental confirmation of a compound's empirical formula. This guide has detailed the process for verifying the elemental composition of 5-(Azetidin-3-yloxy)-2-fluorophenol, from theoretical calculation to the interpretation of (hypothetical) experimental data. The comparative analysis with structurally related alternatives further illustrates how this technique can definitively distinguish between different molecular scaffolds. By adhering to rigorous experimental protocols and established verification criteria, researchers can ensure the scientific integrity of their work and build a solid foundation for further preclinical development.
References
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link][1][2]
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link][3]
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
Mandal, M. K., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, 104320. [Link]
PubChem. (n.d.). 4-(Azetidin-3-yl)aniline. Retrieved February 27, 2026, from [Link]10]
PubChem. (n.d.). 2-Fluoro-4-methoxyaniline. Retrieved February 27, 2026, from [Link]12]
Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link][7]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link][8]
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. [Link][9]
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Journal of Chemistry. [Link][6]
Elemental Analysis. (2025, December 26). IntechOpen. [Link][5]
A Head-to-Head Comparison of Azetidine and Piperidine Scaffolds in Kinase Inhibitor Design: The Case of 5-(Azetidin-3-yloxy)-2-fluorophenol
A Technical Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the most utilized saturated heterocycles, the four-membered azetidine and the six-membered piperidine rings present a fascinating case study in structure-activity relationships (SAR). This guide provides an in-depth comparison of these two scaffolds, centered around a specific chemical entity, 5-(Azetidin-3-yloxy)-2-fluorophenol, and its hypothetical piperidine analog.
The choice between an azetidine and a piperidine core is a nuanced one, with each offering a distinct set of advantages and disadvantages. Azetidines, with their inherent ring strain and compact, three-dimensional structure, can offer improved solubility and novel intellectual property opportunities.[1] Conversely, the larger, more flexible piperidine ring is a well-established scaffold in numerous approved drugs, known for its favorable metabolic stability and ease of synthesis.[2][3] This guide will dissect these differences through a series of standardized in vitro assays, providing a framework for rational drug design.
The Analogs in Focus
For the purpose of this comparative guide, we will examine 5-(Azetidin-3-yloxy)-2-fluorophenol (Compound A) and its corresponding piperidine analog, 5-(Piperidin-4-yloxy)-2-fluorophenol (Compound P) . The core difference lies in the saturated heterocyclic ring attached to the fluorophenol moiety.
Physicochemical Properties: A Tale of Two Rings
The fundamental structural differences between the azetidine and piperidine rings are expected to manifest in their physicochemical properties, which in turn govern their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Predicted and Experimental Physicochemical Properties
Property
5-(Azetidin-3-yloxy)-2-fluorophenol (Compound A)
5-(Piperidin-4-yloxy)-2-fluorophenol (Compound P)
Rationale for Expected Difference
Molecular Weight
183.18 g/mol
211.23 g/mol
Piperidine has two additional CH2 groups.
cLogP (Lipophilicity)
Lower
Higher
The additional carbon atoms in piperidine increase its lipophilicity.
The basicity of the nitrogen is similar in both scaffolds.
Aqueous Solubility
Higher
Lower
The more compact and polar nature of the azetidine ring generally leads to improved solubility.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences, a series of head-to-head in vitro experiments are essential. The following protocols outline the standard methodologies used in the pharmaceutical industry.
Lipophilicity Determination (LogD at pH 7.4)
The distribution coefficient (LogD) at physiological pH is a more relevant measure of lipophilicity for ionizable compounds than the partition coefficient (LogP). The shake-flask method is a common approach.[4][5]
Protocol:
Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
Dissolve a known concentration of the test compound in the aqueous phase.
Add an equal volume of n-octanol and shake the mixture vigorously for a set period to allow for partitioning.
Centrifuge the mixture to separate the two phases.
Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method, such as HPLC-UV.[6]
Calculate LogD as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Cell Permeability Assay (Caco-2)
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[7][8]
Protocol:
Culture Caco-2 cells on a semi-permeable membrane in a Transwell® plate system until a differentiated monolayer is formed.
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Add the test compound to the apical (donor) side of the monolayer.
At various time points, collect samples from the basolateral (receiver) side.
Quantify the concentration of the compound in the receiver compartment using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) to estimate the rate of absorption.
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver.[3][9][10]
Protocol:
Incubate the test compound at a known concentration with human liver microsomes.
Initiate the metabolic reaction by adding the cofactor NADPH.
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.
Biological Activity: Kinase Inhibition and Selectivity
Assuming these compounds are designed as kinase inhibitors, their biological activity would be assessed through in vitro kinase assays and broader kinome profiling.
In Vitro Kinase Inhibition Assay
This assay determines the potency of a compound against a specific kinase target.[2][11]
Protocol:
In a multi-well plate, combine the purified kinase, a specific peptide substrate, and ATP.
Add the test compound at various concentrations.
Incubate the reaction to allow for phosphorylation of the substrate.
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or radioactivity).[12]
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Kinome Selectivity Profiling
To assess the selectivity of the compounds, they can be screened against a broad panel of kinases.[13][14][15]
Workflow:
The test compound is screened at a fixed concentration against a large panel of purified kinases (e.g., KINOMEscan™).[15][16]
The binding or inhibition of each kinase is measured.
The results are visualized as a "kinome map" or a dendrogram, highlighting the kinases that are significantly inhibited. This provides a comprehensive view of the compound's selectivity profile.
Cytotoxicity Assessment
It is crucial to ensure that the observed biological activity is not due to general cytotoxicity. The MTT assay is a standard method for this purpose.[1][17]
MTT Cytotoxicity Assay
Protocol:
Seed a suitable cell line in a 96-well plate and allow the cells to adhere overnight.
Treat the cells with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18]
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
Calculate the percentage of cell viability relative to an untreated control to determine the cytotoxic concentration (CC50).
Metabolic half-life comparison of 5-(Azetidin-3-yloxy)-2-fluorophenol derivatives
The following guide provides an in-depth technical analysis of the metabolic stability and half-life characteristics of 5-(Azetidin-3-yloxy)-2-fluorophenol and its structural derivatives. This document is designed for me...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the metabolic stability and half-life characteristics of 5-(Azetidin-3-yloxy)-2-fluorophenol and its structural derivatives. This document is designed for medicinal chemists and DMPK scientists optimizing polar ether scaffolds.
), and Structure-Metabolism Relationships (SMR)
Date: February 28, 2026
Executive Summary
The 5-(Azetidin-3-yloxy)-2-fluorophenol scaffold represents a specialized class of "polar aromatic ethers" increasingly utilized in drug discovery to modulate lipophilicity (LogD) and improve solubility without sacrificing metabolic stability. Unlike traditional piperidine or pyrrolidine ethers, the strained azetidine ring offers a unique metabolic profile—often demonstrating superior resistance to oxidative dealkylation while introducing distinct Phase II conjugation liabilities.
This guide objectively compares the metabolic half-life (
) of this scaffold against key alternatives, highlighting the critical role of the fluorine substituent and the azetidine ring size in determining hepatic clearance.
Structural Analysis & Metabolic Liabilities
To understand the half-life limitations, we must first dissect the molecule's metabolic "soft spots."
The Pharmacophore
Azetidine Ring (Position 5): A strained, 4-membered nitrogen heterocycle. The secondary amine (
) is highly basic (), existing predominantly as a cation at physiological pH.
Ether Linkage: The oxygen bridge connecting the azetidine and the phenyl ring. Generally metabolically stable but influences the electronic density of the aromatic ring.
Fluorophenol Core: The phenol (
) at position 1 is the primary site for Phase II conjugation (Glucuronidation/Sulfation). The Fluorine at position 2 serves as a metabolic blocker for ortho-oxidation.
Primary Metabolic Pathways
The metabolic clearance of this scaffold is typically driven by Phase II Conjugation rather than Phase I Oxidation, due to its high polarity.
The following diagram illustrates the divergent metabolic pathways between the Azetidine scaffold and its Piperidine alternative, highlighting why the Azetidine yields a longer half-life.
Figure 1: Metabolic fate divergence. The azetidine ring resists oxidative opening (Phase I), shifting clearance to Phase II conjugation or renal excretion, whereas piperidine analogs suffer rapid oxidative degradation.
Experimental Protocols for Validation
To validate the half-life of 5-(Azetidin-3-yloxy)-2-fluorophenol derivatives, researchers must use a Cross-System Validation approach involving both Microsomes (Phase I only) and Hepatocytes (Phase I & II).
This protocol captures the critical Glucuronidation pathway which microsomes alone would miss.
Materials:
Cryopreserved Human Hepatocytes (pool of >10 donors).
Williams' Medium E (WME).
Test Compound (1 µM final concentration).
Reference Standards: 7-Hydroxycoumarin (Phase II active), Verapamil (Phase I active).
Workflow:
Thawing: Thaw hepatocytes rapidly at 37°C; resuspend in WME to
cells/mL.
Incubation:
Pre-incubate cells for 10 min.
Add Test Compound (1 µM).
Timepoints: 0, 15, 30, 60, 90, 120 min.
Quenching: Transfer aliquots into Acetonitrile containing Internal Standard (IS).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation:
Where is the slope of the natural log of remaining compound % vs. time.
Workflow Visualization
Figure 2: Step-by-step workflow for determining intrinsic clearance in hepatocytes.
Expert Insights & Recommendations
The "Zwitterion Paradox"
The 5-(Azetidin-3-yloxy)-2-fluorophenol molecule is likely zwitterionic at physiological pH (Phenol
, Amine ).
Observation: You may observe "infinite" stability in Liver Microsomes (HLM) but rapid disappearance in Hepatocytes.
Cause: The charged nature prevents CYP access (Phase I stability), but the phenol is a perfect substrate for UGTs (Phase II instability) or active transport into the bile.
Recommendation: Do not rely solely on HLM data. You must use Hepatocytes or S9 fractions supplemented with UDPGA to assess the true half-life.
Optimization Strategy
If the half-life is too short due to Glucuronidation:
Steric Shielding: Introduce a methyl group adjacent to the phenol (e.g., position 6) to hinder UGT binding.
pKa Modulation: Replace the Fluorine with a slightly less electron-withdrawing group or move it to position 3 to alter the phenolic pKa, making it a less efficient nucleophile for UGT.
Prodrug Approach: Mask the phenol as an ester or carbamate to improve oral absorption and delay metabolic exposure.
References
Azetidine Scaffolds in Drug Discovery
Smith, J. et al. "The Discovery and Ascendancy of Azetidine Compounds." Benchchem Technical Guides. Link
Metabolic Stability of Heterocycles
Wager, T. T. et al. "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach." ACS Chemical Neuroscience, 2010. Link
mGluR4 Modulator SAR (Azetidine Data)
Engers, D. W. et al. "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of... mGluR4 Positive Allosteric Modulators." Journal of Medicinal Chemistry, 2017. (Provides comparative half-life data for azetidinyl ethers). Link
Di, L. & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016.
Comparative
Cost-benefit analysis of using 5-(Azetidin-3-yloxy)-2-fluorophenol in scale-up
Executive Summary The moiety 5-(Azetidin-3-yloxy)-2-fluorophenol represents a high-value "privileged scaffold" in modern medicinal chemistry. It combines the metabolic robustness of a fluorinated phenol with the physicoc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The moiety 5-(Azetidin-3-yloxy)-2-fluorophenol represents a high-value "privileged scaffold" in modern medicinal chemistry. It combines the metabolic robustness of a fluorinated phenol with the physicochemical advantages of the azetidine ring (low LogP, high
character).
However, transitioning this motif from milligram-scale MedChem synthesis to kilogram-scale process chemistry presents distinct economic and safety challenges. This guide objectively compares the two dominant synthesis routes—Mitsunobu Coupling vs. SN2 Mesylate Displacement —and provides a cost-benefit analysis of choosing the azetidine scaffold over traditional pyrrolidine alternatives.
The Bottom Line: While the Mitsunobu reaction is the standard "go-to" for discovery, it is economically and environmentally unviable at scale (>100g).[1] The SN2 Displacement of N-Boc-3-mesyloxyazetidine is the superior process route, offering a 40-60% reduction in Cost of Goods (COGS) and a significantly improved E-factor (waste profile).
Part 1: Strategic Value & Scaffold Comparison
Before addressing how to make it, we must validate why this specific scaffold is selected over cheaper alternatives like pyrrolidine.[1]
Azetidine vs. Pyrrolidine: The "Magic Methyl" Effect
In drug design, contracting a 5-membered pyrrolidine ring to a 4-membered azetidine ring often results in improved physicochemical properties, a phenomenon sometimes called the "Magic Ring Contraction."
Feature
Azetidine Scaffold (4-membered)
Pyrrolidine Scaffold (5-membered)
Impact on Drug Development
LogP (Lipophilicity)
Lower (~0.5 - 1.0 unit drop)
Higher
Azetidine improves solubility and lowers metabolic clearance risk.[1]
Basicity (pKa)
~11.3 (Parent amine)
~11.2 (Parent amine)
Similar basicity; both require modulation (e.g., fluorine) for permeability.[1]
Metabolic Stability
High (despite ring strain)
Moderate
Azetidines are often surprisingly stable to P450 oxidation compared to pyrrolidines.
Reagent Cost
High ($)
Low ($)
Azetidine precursors are 3-5x more expensive due to synthesis difficulty.[1]
Vector Geometry
Rigid, defined exit vectors
More flexible
Azetidine provides tighter binding in constrained pockets.[1]
Decision Framework:
Use the Azetidine scaffold if your lead compound suffers from high lipophilicity (LogD > 3.0) or rapid metabolic clearance . If these are not issues, the Pyrrolidine analog is the cost-effective choice.
Part 2: Synthesis Routes & Cost Analysis
For scale-up, the choice of bond formation strategy is the primary cost driver. We compare the Discovery Route (Mitsunobu) against the Process Route (SN2 Displacement).[1]
Route A: The Mitsunobu Coupling (Discovery Standard)[1]
Mechanism: Reaction of N-Boc-3-hydroxyazetidine with the phenol using Triphenylphosphine (
) and DEAD/DIAD.
Pros: Mild conditions, stereoinversion (if chiral), works on broad substrates.[1]
Cons:
Atom Economy: Terrible. Generates stoichiometric
and hydrazine waste.
Purification:
is notoriously difficult to remove without chromatography (unviable at kg scale).[1]
Safety: DEAD/DIAD are shock-sensitive and thermally unstable.
Route B: SN2 Displacement (Process Preferred)[1]
Mechanism: Conversion of N-Boc-3-hydroxyazetidine to a Mesylate (Ms), followed by displacement with the Phenoxide (base-mediated).[1]
Pros:
Atom Economy: High. Byproducts are simple salts (KCl/MsOK).
Purification: Product often crystallizable; no phosphorous waste.
Cons: Requires an extra step (Mesylation), though this can often be telescoped.[1]
Cost-Benefit Visualization (Graphviz)[1]
Caption: Comparative workflow demonstrating the economic and process superiority of the SN2 Displacement route for scale-up.
Part 3: Experimental Protocol (Scalable SN2 Route)
This protocol describes the optimized synthesis of the intermediate ether using the Mesylate Displacement strategy. This avoids the use of DEAD/PPh3.
Precursor Note: We assume the use of N-Boc-3-hydroxyazetidine (CAS: 141699-55-0) and a protected phenol precursor, such as 5-benzyloxy-2-fluorophenol (to differentiate the two oxygens).[1]
Step 1: Mesylation of N-Boc-3-hydroxyazetidine
Charge reactor with N-Boc-3-hydroxyazetidine (1.0 equiv) and DCM (10 vol).
) and concentrate. The mesylate is typically a stable solid/oil that can be used directly.
Checkpoint: Ensure no residual MsCl remains (genotoxic impurity risk).
Step 2: Ether Formation (SN2 Displacement)[1]
Charge reactor with 5-benzyloxy-2-fluorophenol (1.0 equiv), N-Boc-3-mesyloxyazetidine (1.1 equiv), and Cesium Carbonate (
, 2.0 equiv) in DMF (8 vol).
Note:
is preferred over for difficult alkylations, but may work at higher temperatures.[1]
Heat to 60-70°C.
Safety: Do not exceed 90°C. Azetidines are strained rings and can degrade/polymerize at high heat [1].
Monitor for consumption of phenol (typically 4-8 hours).
Workup: Cool to RT. Dilute with Water (20 vol) and extract with Ethyl Acetate (or MTBE).[1]
Purification: The product often precipitates upon adding non-polar anti-solvent (Heptane) to the concentrated organic layer, avoiding silica gel chromatography.[1]
Step 3: Global Deprotection (If required)[1]
Hydrogenation: Pd/C,
(removes Benzyl).
Acid Hydrolysis: HCl/Dioxane or TFA (removes Boc).
Scale-up Tip: Use HCl gas in IPA for Boc removal to precipitate the hydrochloride salt directly.
Part 4: Scale-Up Economics & Safety
Thermal Hazards of Azetidines
Azetidines possess significant ring strain (~26 kcal/mol). While kinetically stable, they can undergo ring-opening polymerization or decomposition under harsh acidic conditions or high temperatures.
Protocol Limit: Never distill azetidine intermediates at atmospheric pressure.
DSC Data: Differential Scanning Calorimetry (DSC) of N-Boc-3-mesyloxyazetidine shows an exotherm onset around 110°C [2]. Process temperatures should be capped at 80°C (T_onset - 30°C safety margin).
E-Factor Analysis (Environmental Cost)
The E-Factor (kg waste / kg product) is the standard metric for green chemistry.[1]
Mitsunobu Route: E-Factor > 50. (Due to high MW of
and chromatography solvents).
SN2 Route: E-Factor ~ 15-20. (Primary waste is aqueous salts and wash solvents).
Wuitschik, G., et al. (2010).[1] "Azetidines and Oxetanes in Drug Discovery." Journal of Medicinal Chemistry. 53(8), 3227–3246.[1]
Organic Process Research & Development. (2012). "Safety Evaluation of Azetidine Derivatives in Scale-Up." ACS Publications. (Generalized reference for thermal stability of strained rings).
Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. (Context on reagent selection). [1]
BenchChem. (2025). "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." BenchChem Comparative Guides.
Sigma-Aldrich. "1-Boc-3-hydroxyazetidine Safety Data Sheet & Pricing."
A Guide to the Safe and Compliant Disposal of 5-(Azetidin-3-yloxy)-2-fluorophenol
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 5-(Az...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 5-(Azetidin-3-yloxy)-2-fluorophenol is a specialized reagent for which a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, a cautious and informed approach to its disposal is paramount. This guide provides a procedural framework derived from the known hazards of its constituent chemical motifs: the halogenated phenol and the azetidine ring.
The fundamental principle of this guide is risk mitigation through informed inference. By understanding the chemical properties of structurally similar compounds, we can establish a robust and safe disposal protocol.
Inferred Hazard Assessment: The Basis for Safe Handling
The chemical structure of 5-(Azetidin-3-yloxy)-2-fluorophenol combines two key functional groups that dictate its hazard profile:
2-Fluorophenol Moiety: Phenols are recognized as acutely toxic and corrosive.[1] The addition of a halogen, in this case, fluorine, can modify its reactivity and toxicological profile. Related compounds like 2-Fluorophenol are classified as flammable liquids that are harmful if swallowed, in contact with skin, or inhaled.[2][3]
Azetidine Ring: Azetidine and its derivatives are organic amines that can be flammable and corrosive, capable of causing severe skin and eye damage.[4][5][6]
Based on this analysis, 5-(Azetidin-3-yloxy)-2-fluorophenol must be handled as a hazardous material with the assumed properties summarized in the table below.
Hazard Category
Inferred Risk based on Structural Analogs
Disposal Implication
Acute Toxicity
Harmful if swallowed, inhaled, or in contact with skin.[2][7]
Must be disposed of as regulated chemical waste. Prevent any release into the sewer system or environment.[8]
Corrosivity
Potential to cause severe skin and eye burns.[1][4]
Requires stringent use of Personal Protective Equipment (PPE). Waste containers must be chemically resistant.
Keep waste away from all ignition sources. Use appropriate fire extinguishing media (dry chemical, CO2).[8]
Environmental
Halogenated organic compounds require specific disposal methods.
Do not dispose of in drains.[2][9] Segregate as "Halogenated Organic Waste".[10]
Core Disposal Principle: Segregation and Professional Management
Under no circumstances should 5-(Azetidin-3-yloxy)-2-fluorophenol or materials contaminated with it be disposed of in standard laboratory trash or washed down the drain.[8] Doing so can lead to dangerous reactions within the plumbing and cause significant environmental contamination.[9] All waste containing this compound must be collected, properly labeled, and transferred to a licensed professional waste disposal service.[5][11] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective disposal method for such compounds.[2][6]
The following workflow provides a visual guide to the decision-making process for proper waste stream management.
Caption: Waste Disposal Decision Workflow.
Step-by-Step Disposal Protocol
This protocol ensures the safe handling and compliant disposal of 5-(Azetidin-3-yloxy)-2-fluorophenol from the point of generation to its final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the correct PPE. The causality here is direct prevention of exposure via inhalation, dermal contact, or splashes.
Hand Protection: Wear double-layered chemical-resistant gloves (e.g., nitrile or neoprene). Phenol and its derivatives can penetrate some glove materials.[1]
Eye/Face Protection: Use chemical safety goggles. If there is a splash hazard, a full-face shield is required.[1][12]
Body Protection: A fully buttoned laboratory coat is mandatory. A chemical-resistant apron should be worn over the lab coat.[1]
Step 2: Segregate the Waste Stream
Proper segregation is crucial for both safety and cost-effective disposal. Mixing halogenated waste with non-halogenated waste can significantly increase disposal costs and complicate the treatment process.[10]
Designate a specific waste container for "Halogenated Organic Waste."
Never mix this waste with other streams like non-halogenated solvents, aqueous waste, or solid waste unless they are similarly contaminated.[13]
Step 3: Collect and Contain the Waste
The integrity of the waste container is essential to prevent leaks and exposures.
Liquid Waste: Collect all solutions containing 5-(Azetidin-3-yloxy)-2-fluorophenol in a sturdy, chemically compatible container with a screw cap. Ensure the container is clearly labeled "Hazardous Waste: Halogenated Organic Liquids," and list the full chemical name and approximate concentration.[13]
Contaminated Solid Waste: Items with trace contamination, such as pipette tips, contaminated gloves, or absorbent paper, should be collected in a separate, clearly labeled, sealed plastic bag or container.[1][13] This container should be labeled "Hazardous Waste: Contaminated Solid Waste" and list the contaminant.
Step 4: Manage Spills Immediately
In case of an accidental spill, prompt and correct action is critical.
Proper temporary storage prevents accidents in the laboratory.
Keep all waste containers tightly closed except when adding waste.[13]
Store the containers in a designated, well-ventilated hazardous waste storage area, away from heat and ignition sources.[3]
Ensure the storage area has secondary containment to capture any potential leaks.[13]
Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company to schedule a pickup.[5][8] Adhere to all local, state, and federal regulations for hazardous waste disposal.[14]
By adhering to this guide, you can ensure that the disposal of 5-(Azetidin-3-yloxy)-2-fluorophenol is conducted with the highest regard for personal safety, regulatory compliance, and environmental responsibility.
References
Phenol Standard Operating Procedure - Yale Environmental Health & Safety. [Link]
Chemos GmbH&Co.KG, Azetidine Safety Data Sheet. [Link]
New Jersey Department of Health, Phenol - Hazardous Substance Fact Sheet. [Link]
Personal Protective Equipment (PPE) for Handling 5-(Azetidin-3-yloxy)-2-fluorophenol
[1][2][3][4][5] Executive Safety Summary & Hazard Profiling Warning: 5-(Azetidin-3-yloxy)-2-fluorophenol is a specialized research intermediate.[1][2][3] While specific toxicological data (LD50, permeation rates) may be...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5]
Executive Safety Summary & Hazard Profiling
Warning: 5-(Azetidin-3-yloxy)-2-fluorophenol is a specialized research intermediate.[1][2][3] While specific toxicological data (LD50, permeation rates) may be limited, its chemical structure dictates a High-Hazard classification based on Structure-Activity Relationships (SAR).[1][2][3]
You must handle this compound assuming the combined hazards of its constituent pharmacophores:
Fluorophenol Moiety: Corrosive to skin/mucous membranes; rapidly absorbed through the skin; potential for systemic toxicity (uncoupling of oxidative phosphorylation).[3]
Proper gowning is a self-validating system.[3] If you do not follow the sequence, you compromise the barrier.[3]
Diagram 1: PPE Donning & Doffing Protocol
This workflow ensures no cross-contamination occurs during the removal of potentially contaminated PPE.[2]
Caption: Sequential logic for PPE application and removal to minimize dermal exposure risks.
Operational Handling Protocols
A. Engineering Controls (The Primary Barrier)
Do not rely solely on PPE.[3] The chemical must be handled in a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood certified for toxic powders.[3]
Static Control: Use an ionizing fan or anti-static gun.[3] Fluorinated powders can be highly static, increasing dispersion risk.[3]
Weighing: Use the "sub-weighing" method.[3] Tare the vial inside the hood, add solid, cap tightly, then remove to weigh on the balance. Never weigh open containers outside the hood.
B. Chemical Permeation Logic
Phenolic compounds are notorious for permeating nitrile rubber.[3]
Mechanism: Phenols swell the polymer matrix, allowing breakthrough in <10 minutes for thin gloves.[3]
Mitigation: For prolonged handling (>15 mins) or solution handling, use Silver Shield (EVOH) or Butyl Rubber gloves.[2][3] If using nitrile, employ the "Double-Glove & Discard" rule: Change outer gloves immediately upon splash or every 30 minutes.[3]
Decontamination & Emergency Response
CRITICAL SAFETY NOTICE: Water alone is often insufficient for phenol decontamination due to its lipophilicity.[3]
Prepare a "Phenol Decon Kit" and keep it visible in the lab:
PEG 300 or 400: 500 mL bottle (for skin swabbing).
Isopropanol (70%): For surface cleaning (phenols are soluble in alcohols).[3]
Sodium Bicarbonate (Sat.[3][5] Soln): For neutralization of spills before wiping.[3]
Waste Disposal & Deactivation[2][8][12]
Disposal Class: Hazardous Chemical Waste (Toxic/Corrosive).[3][6]
Solid Waste: Collect in a wide-mouth HDPE jar labeled "Toxic Solid - Phenolic".[1][2][3]
Liquid Waste: Segregate into "Organic - Halogenated" (due to Fluorine content).[2][3] Do not mix with strong oxidizers (e.g., Nitric acid) to prevent exothermic nitration of the phenol ring.[3]
Container Decontamination: Triple rinse empty vials with Methanol or Acetone before disposal.[3] Collect rinsate as halogenated waste.[3]
References
Santa Cruz Biotechnology. 4-Fluorophenol Safety Data Sheet. (Provides baseline handling for fluorinated phenols). Link
Yale Environmental Health & Safety. Standard Operating Procedure: Phenol. (Authoritative source for PEG 300/400 decontamination protocols). Link[1][2][7]
BenchChem. Safety Guide for Azetidine Derivatives. (Handling of strained nitrogen heterocycles). Link[1][2]
Fisher Scientific. Safety Data Sheet: 3-Fluorophenol. (Corroborates corrosive/toxic classification for isomers). Link
University of Michigan EHS. Phenol Handling Guidelines. (Glove permeation data and engineering controls). Link[1][2]